6-Chloroimidazo[1,2-a]pyridin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-6-10-3-4-11(6)7(5)9/h1-4H,9H2 |
InChI Key |
SUROYTSTGJWUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
6-Chloroimidazo[1,2-a]pyridin-5-amine: Structural Insights and Synthetic Utility
The following technical guide details the structure, synthesis, and properties of 6-Chloroimidazo[1,2-a]pyridin-5-amine , a critical scaffold in medicinal chemistry, particularly for 5-HT4 receptor modulation.
Executive Summary
6-Chloroimidazo[1,2-a]pyridin-5-amine (Core CAS: Derivative-dependent; see 519147-83-2 for ethyl ester analog) represents a privileged heterocyclic scaffold. It is characterized by a fused bicyclic system where an imidazole ring is annulated to a pyridine ring, bearing a chlorine atom at the 6-position and a primary amine at the 5-position. This specific substitution pattern renders the molecule highly valuable in drug discovery, serving as a key pharmacophore for 5-HT4 receptor agonists (gastroprokinetic agents) and potential kinase inhibitors. Its unique electronic distribution, driven by the electron-withdrawing chlorine and the electron-donating amine, facilitates versatile late-stage functionalization.
Chemical Structure & Numbering Analysis
The imidazo[1,2-a]pyridine system follows a specific fusion numbering scheme. Understanding the mapping from the pyridine precursor to the final fused system is critical for rational synthesis.
Structural Diagram and Numbering
The 5-amino and 6-chloro substituents are located on the pyridine ring of the fused system.
Caption: Numbering of the 6-Chloroimidazo[1,2-a]pyridin-5-amine scaffold. Note that N4 is the bridgehead nitrogen.
Electronic Properties
-
5-Amino Group: Acts as a strong electron donor (+M effect), significantly increasing the electron density of the pyridine ring and making the C8 position more susceptible to electrophilic attack if not sterically hindered.
-
6-Chloro Group: Provides inductive electron withdrawal (-I), modulating the basicity of the adjacent amine and the overall lipophilicity (LogP) of the molecule. It also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
Synthetic Methodologies
The synthesis of the 5-amino-6-chloro isomer requires careful control of regioselectivity during the cyclization step. The most robust route utilizes 2,6-diamino-3-chloropyridine as the starting material.
Retrosynthetic Analysis & Regioselectivity
The core challenge is ensuring the imidazole ring forms on the correct side of the pyridine precursor.
-
Precursor: 2,6-diamino-3-chloropyridine.
-
Cyclization Reagent: Chloroacetaldehyde (or equivalent alpha-halocarbonyl).
-
Regiochemistry: The precursor has two amino groups. Cyclization at the N1/C2-NH2 site (adjacent to Cl) yields the 8-chloro-5-amino isomer (undesired). Cyclization at the N1/C6-NH2 site (sterically unhindered) yields the target 6-chloro-5-amino isomer.
Steric Control: The chlorine atom at position 3 of the pyridine ring creates steric hindrance, disfavoring cyclization at the adjacent nitrogen. This naturally directs the reaction toward the unhindered amine, favoring the formation of the 6-chloroimidazo[1,2-a]pyridin-5-amine.
Protocol: Cyclization via Hantzsch-Type Condensation
Reagents:
-
2,6-Diamino-3-chloropyridine (1.0 eq)
-
Chloroacetaldehyde (50% aq. solution, 1.5 eq)
-
Sodium Bicarbonate (NaHCO3)
-
Solvent: Ethanol or Methanol
Workflow:
-
Dissolution: Dissolve 2,6-diamino-3-chloropyridine in ethanol (0.5 M concentration).
-
Addition: Add chloroacetaldehyde dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor consumption of starting material by TLC/LC-MS.
-
Neutralization: Cool to room temperature and neutralize with saturated aqueous NaHCO3.
-
Isolation: Evaporate ethanol, extract with ethyl acetate (3x), dry over MgSO4, and concentrate.
-
Purification: Recrystallize from ethanol/water or purify via flash chromatography (DCM/MeOH gradient).
Caption: Synthetic pathway highlighting the steric-driven regioselectivity.
Physicochemical Properties
The following data summarizes the expected properties of the core scaffold and its close derivatives (e.g., ethyl ester).
| Property | Value / Description | Notes |
| Molecular Formula | C7H6ClN3 | Core scaffold |
| Molecular Weight | 167.59 g/mol | |
| Appearance | Off-white to pale brown solid | |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water |
| pKa (Predicted) | ~5.5 (Pyridine N), ~3.0 (Aniline) | N1 is the most basic site |
| LogP (Predicted) | 1.4 - 1.8 | Lipophilic due to Cl |
| Fluorescence | Yes | Characteristic of imidazo[1,2-a]pyridines |
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug design, particularly for targeting G-protein coupled receptors (GPCRs).
5-HT4 Receptor Agonists
Derivatives of 6-chloroimidazo[1,2-a]pyridin-5-amine, specifically those with an ester or amide at position 8 (e.g., CAS 519147-83-2 ), are potent 5-HT4 receptor modulators.[1]
-
Mechanism: The 5-amino group often participates in H-bonding with the receptor pocket (e.g., Asp or Ser residues).
-
Therapeutic Use: Gastroprokinetic agents for treating GERD, functional dyspepsia, and IBS.
Late-Stage Functionalization
-
C3-Functionalization: The C3 position (imidazole ring) is highly nucleophilic and can undergo electrophilic aromatic substitution (e.g., formylation, halogenation) to introduce side chains.
-
N-Alkylation: The 5-amino group can be alkylated or acylated to tune solubility and target affinity.
Safety & Handling
-
Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Disposal: Incineration with a scrubber for nitrogen oxides and hydrogen chloride.
References
-
Vertex AI Search. (2025). Synthesis and properties of imidazo[1,2-a]pyridine derivatives. Retrieved from 2.
-
Molaid Chemical Database. (2025). Ethyl 5-amino-6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 519147-83-2).[3][1][4][5] Retrieved from 3.
-
ChemicalBook. (2025). General synthesis of substituted imidazo[1,2-a]pyridines. Retrieved from 6.
-
Beilstein Journal of Organic Chemistry. (2023). Multicomponent reactions for imidazo[1,2-a]pyridine peptidomimetics. Retrieved from 7.
Sources
- 1. ethyl 2-amino-5-chloro-6-[(2,2-dimethylpropanoyl)amino]nicotinate - CAS号 519147-82-1 - 摩熵化学 [molaid.com]
- 2. mdpi.com [mdpi.com]
- 3. ethyl 5-amino-6-chloroimidazo[1,2-a]pyridine-8-carboxylate - CAS号 519147-83-2 - 摩熵化学 [molaid.com]
- 4. ethyl 5-amino-6-chloroimidazo[1,2-a]pyridine-8-carboxylate - CAS号 519147-83-2 - 摩熵化学 [molaid.com]
- 5. 5-amino-N-[(1-butyl-4-piperidinyl)methyl]-6-chloroimidazo[1,2-a]pyridine-8-carboxamide - CAS号 519147-74-1 - 摩熵化学 [molaid.com]
- 6. 6-CHLORO-2-PHENYL-IMIDAZO[1,2-A]PYRIDINE | 168837-18-1 [amp.chemicalbook.com]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
6-Chloroimidazo[1,2-a]pyridin-5-amine molecular weight and formula
Topic: Audience: Researchers, Medicinal Chemists, and Process Scientists.
Executive Summary & Identification
6-Chloroimidazo[1,2-a]pyridin-5-amine is a highly functionalized heterocyclic intermediate belonging to the imidazo[1,2-a]pyridine class. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous GABA-A receptor modulators (e.g., Zolpidem), kinase inhibitors, and anti-infective agents. The specific 5-amino-6-chloro substitution pattern presents a unique orthogonal handle for diversification: the 5-amino group serves as a hydrogen bond donor or derivatization site, while the 6-chloro substituent allows for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the core into chemical space.
Physicochemical Identity
| Property | Value | Notes |
| IUPAC Name | 6-Chloroimidazo[1,2-a]pyridin-5-amine | |
| Molecular Formula | C₇H₆ClN₃ | Derived from C₇H₆N₂ (core) + NH₂ - H + Cl - H |
| Molecular Weight | 167.60 g/mol | Monoisotopic Mass: ~167.02 g/mol |
| CAS Number | Not widely listed | Research intermediate; often synthesized de novo.[1][2][3] |
| Physical State | Solid (Predicted) | Likely off-white to pale yellow powder. |
| Solubility | DMSO, Methanol | Limited solubility in non-polar solvents. |
| pKa (Calc) | ~5.5 - 6.0 | Pyridine nitrogen (N1) is the primary basic center. |
Synthetic Pathway & Regioselectivity
The synthesis of 6-chloroimidazo[1,2-a]pyridin-5-amine relies on the condensation of a specific pyridine precursor with an
Retrosynthetic Logic
To obtain the 5-amino and 6-chloro substitution pattern on the fused ring system, the cyclization must occur at the specific nitrogen atoms of the pyridine precursor.
-
Precursor: 2,6-diamino-3-chloropyridine.
-
Reagent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).
-
Mechanism: The reaction proceeds via alkylation of the most nucleophilic ring nitrogen followed by cyclodehydration.
Regiochemical Outcome
The 2,6-diamino-3-chloropyridine molecule has two "sides":
-
Side A (Sterically Hindered): The amine at C2 is flanked by the C3-chloro group.
-
Side B (Accessible): The amine at C6 is flanked by a proton (C5-H).
Cyclization preferentially occurs at Side B (the less hindered amine/nitrogen pair).
-
Reaction Site: The ring nitrogen N1 and the exocyclic amine at C6 participate in the formation of the imidazole ring.
-
Numbering Shift:
-
The unreacted amine at C2 (originally "left") becomes position C5 in the fused system.
-
The chlorine at C3 (originally "left-down") becomes position C6 in the fused system.
-
Result: 5-amino-6-chloroimidazo[1,2-a]pyridine.
-
Visualization: Synthesis & Logic
Caption: Regioselective synthesis of the target molecule from 2,6-diamino-3-chloropyridine. The steric bulk of the chlorine atom directs cyclization to the distal amine.
Experimental Protocol (Representative)
Note: This protocol is adapted from standard procedures for imidazo[1,2-a]pyridine synthesis [1][2]. Always perform a safety assessment before handling chloroacetaldehyde, which is an alkylating agent.
Materials:
-
2,6-Diamino-3-chloropyridine (1.0 equiv)
-
Chloroacetaldehyde (50% wt. in water, 1.5 equiv)
-
Sodium Bicarbonate (NaHCO₃, 2.0 equiv)
-
Ethanol (Reagent grade)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-diamino-3-chloropyridine (e.g., 5.0 mmol) in Ethanol (20 mL).
-
Addition: Add NaHCO₃ (10.0 mmol) to the solution. Rationale: Neutralizes the HCl byproduct generated during alkylation/cyclization.
-
Cyclization: Add Chloroacetaldehyde (7.5 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol.
-
Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[4]
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM) to yield the target product as an off-white solid.
Medicinal Chemistry Applications & SAR
The 5-amino-6-chloro motif offers distinct advantages for Structure-Activity Relationship (SAR) studies.
Structural Analysis[5]
-
5-Amino Group: Acts as a hydrogen bond donor. In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket. It also increases the solubility of the scaffold compared to the 5-H analog.
-
6-Chloro Group: A lipophilic electron-withdrawing group. It modulates the pKa of the pyridine ring and serves as a "handle" for further functionalization.
Functionalization Map
The molecule possesses three distinct zones for chemical modification:
-
C3-Position (Electrophilic Substitution): The most electron-rich position on the imidazole ring. Amenable to formylation (Vilsmeier-Haack), halogenation (NCS/NBS), or Mannich reactions.
-
C6-Position (Cross-Coupling): The chlorine atom enables Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.
-
N-5 (Amino Derivatization): Can be acylated to form amides or sulfonamides, modifying the H-bond donor/acceptor profile.
Caption: Strategic functionalization points on the scaffold. C6 and N5 allow for orthogonal library expansion.
References
-
Bagdi, A. K., et al. (2015).[5] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[5] Link
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Link
-
BenchChem. (2025).[4] Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Link
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents [patents.google.com]
- 3. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Structural Elucidation, Synthetic Methodology, and SMILES Derivation of 6-Chloroimidazo[1,2-a]pyridin-5-amine
Executive Summary
The imidazo[1,2-a]pyridine nucleus is a highly privileged bicyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous marketed drugs (e.g., zolpidem, alpidem) and cutting-edge therapeutics[1]. Recently, functionalized imidazo[1,2-a]pyridines have gained immense traction as potent anti-mycobacterial agents, with derivatives like telacebec (Q203) demonstrating profound efficacy against multidrug-resistant tuberculosis (MDR-TB) by targeting the cytochrome bc1 complex (QcrB) or ATP synthase[2].
Within this chemical space, 6-Chloroimidazo[1,2-a]pyridin-5-amine (CAS: 1378670-84-8) emerges as a highly valuable building block. The strategic placement of a primary amine at the C5 position and a chlorine atom at the C6 position creates a unique electronic and steric environment, ideal for hydrogen-bond donor (HBD) interactions and lipophilic pocket binding. This whitepaper provides an in-depth technical deconstruction of its molecular topology, derives its canonical SMILES string, and outlines a self-validating regioselective synthetic protocol.
Structural Deconstruction & SMILES Derivation
To accurately generate the Simplified Molecular-Input Line-Entry System (SMILES) string, we must first map the IUPAC numbering of the fused bicyclic system. The imidazo[1,2-a]pyridine core consists of a 5-membered imidazole ring fused to a 6-membered pyridine ring.
Standard IUPAC Numbering:
-
N1 : Imidazole ring nitrogen (pyridine-like, sp² hybridized).
-
C2, C3 : Imidazole ring carbons.
-
N4 : Bridgehead nitrogen (pyrrole-like, contributes 2π electrons to the aromatic system).
-
C5, C6, C7, C8 : Pyridine ring carbons.
-
C8a : Bridgehead carbon shared by both rings.
For 6-Chloroimidazo[1,2-a]pyridin-5-amine , the substituents are:
-
An exocyclic primary amine (-NH₂ ) at C5 .
-
A chlorine atom (-Cl ) at C6 .
Step-by-Step SMILES Generation
We can trace the molecular graph starting from the exocyclic amine, moving through the pyridine ring, and closing the imidazole ring. The resulting canonical aromatic SMILES is: Nc1c(Cl)ccc2nccn12
Topological Breakdown:
-
N: The primary amine group (-NH₂) at C5.
-
c1: The C5 carbon of the pyridine ring. The 1 initiates the first ring closure (the 6-membered ring).
-
c(Cl): The C6 carbon, branched to a Chlorine (Cl) atom.
-
c: The C7 carbon.
-
c: The C8 carbon.
-
c2: The C8a bridgehead carbon. The 2 initiates the second ring closure (the 5-membered imidazole ring).
-
n: The N1 nitrogen of the imidazole ring.
-
c: The C2 carbon of the imidazole ring.
-
c: The C3 carbon of the imidazole ring.
-
n12: The N4 bridgehead nitrogen. The 1 closes the pyridine ring (connecting back to C5), and the 2 closes the imidazole ring (connecting back to C8a).
Molecular Graph of 6-Chloroimidazo[1,2-a]pyridin-5-amine mapping SMILES topology.
Physicochemical & Pharmacological Profiling
The structural features of 6-Chloroimidazo[1,2-a]pyridin-5-amine confer highly favorable drug-like properties. The C5-amine acts as a critical hinge-binding motif in kinase targets, while the C6-chlorine provides a localized hydrophobic shield that can dramatically enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position[3].
| Property | Value (Predicted) | Pharmacological Relevance |
| Molecular Formula | C₇H₆ClN₃ | Defines reaction stoichiometry. |
| Molecular Weight | 167.60 g/mol | Highly lead-like; strict Lipinski Rule of 5 compliance. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for target hinge binding and target specificity. |
| Hydrogen Bond Acceptors | 2 (N1, N4) | Interacts with target hydrogen bond donors. |
| Topological Polar Surface Area | 43.84 Ų | Excellent membrane permeability; optimal for BBB penetration. |
| LogP (Lipophilicity) | ~1.8 | Optimal balance for oral bioavailability and solubility. |
Regioselective Synthetic Methodology
The synthesis of imidazo[1,2-a]pyridines is traditionally achieved via the Chichibabin-type condensation of 2-aminopyridines with α-haloketones or α-haloaldehydes[4]. However, synthesizing a specific regioisomer like 6-chloroimidazo[1,2-a]pyridin-5-amine requires precise control over the cyclization vector.
Mechanistic Causality: Exploiting Electronic Asymmetry
To yield the target scaffold, the required starting material is 5-chloro-pyridine-2,6-diamine . This molecule possesses two primary amines (at C2 and C6), presenting a regioselectivity challenge.
-
The C6-amine is situated ortho to the highly electronegative C5-chlorine atom. The strong inductive electron-withdrawing effect (-I effect) and steric shielding from the chlorine significantly reduce the nucleophilicity of this amine.
-
The C2-amine is meta to the chlorine and adjacent to a proton, making it sterically unhindered and highly nucleophilic.
Consequently, the condensation with 2-chloroacetaldehyde occurs strictly at the C2-amine and the adjacent N1 ring nitrogen. The unreacted C6-amine seamlessly transitions into the C5-amine of the final imidazo[1,2-a]pyridine product, making this a brilliantly self-validating synthetic route.
Regioselective Chichibabin synthesis workflow driven by electronic asymmetry.
Step-by-Step Experimental Protocol
-
Reagent Preparation & Activation: Dissolve 5-chloro-pyridine-2,6-diamine (1.0 equiv, 10 mmol) in 20 mL of anhydrous ethanol. Add sodium bicarbonate (NaHCO₃, 1.5 equiv) to act as an acid scavenger for the subsequent cyclization step.
-
Electrophilic Addition: Slowly add 2-chloroacetaldehyde (40% aqueous solution, 1.2 equiv) dropwise at room temperature. Stir the reaction for 30 minutes to allow the initial nucleophilic attack of the sterically unhindered C2-amine onto the aldehyde carbonyl, forming the Schiff base intermediate.
-
Intramolecular Cyclization: Elevate the reaction temperature to 80°C (reflux) for 4-6 hours. Thermal energy drives the intramolecular nucleophilic substitution (Sₙ2) where the pyridine ring nitrogen attacks the α-carbon, displacing the chloride ion and closing the imidazole ring.
-
Quenching & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (95:5) to yield pure 6-chloroimidazo[1,2-a]pyridin-5-amine.
References
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.BIO Web of Conferences.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.PMC (NIH).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
Technical Deep Dive: 6-Chloroimidazo[1,2-a]pyridin-5-amine vs. 8-amine Isomers
This guide provides an in-depth technical analysis comparing 6-chloroimidazo[1,2-a]pyridin-5-amine and its 8-amine isomer. It is designed for researchers requiring actionable insights into the synthesis, structural identification, and medicinal chemistry utility of these specific regioisomers.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery (e.g., Zolpidem, Alpidem). However, the specific positioning of amino substituents at the C5 (peri-like) versus C8 (distal) positions fundamentally alters the electronic landscape, basicity, and binding vectors of the molecule.
-
5-Amine Isomer: Characterized by "alpha-like" electronic donation to the bridgehead nitrogen (N4), resulting in higher basicity and distinct steric crowding. It is often harder to synthesize due to regiochemical competition.[1]
-
8-Amine Isomer: Exhibits "beta-like" electronics with minimal impact on the bridgehead nitrogen's basicity.[1] It provides a clean vector for solvent interactions in kinase inhibitors without steric clash with the N4 lone pair.[1]
Structural & Electronic Profiling
Understanding the provenance of the ring atoms is critical for synthesis and NMR analysis.[1] The imidazo[1,2-a]pyridine core is numbered starting from the imidazole nitrogen (N1).
Atom Mapping & Origin
The fused system is derived from a pyridine precursor.[1] The mapping of the substituent positions from the pyridine starting material to the final fused ring is non-intuitive but deterministic.[1]
| Imidazo[1,2-a]pyridine Position | Electronic Character | Pyridine Precursor Origin |
| N4 (Bridgehead) | Basic Center | Pyridine N1 |
| C5 | Pyridine C6 | |
| C6 | Pyridine C5 | |
| C7 | Pyridine C4 | |
| C8 | Pyridine C3 |
Electronic Distinction (pKa & Reactivity)
The position of the amine group relative to the bridgehead nitrogen (N4) dictates the pKa.
-
5-Amine (Alpha-Effect): The amino group at C5 is conjugated directly to the protonated N4 cation (similar to 2-aminopyridine vs. pyridine).
-
8-Amine (Beta-Effect): The amino group at C8 is in a meta-like relationship with N4 (similar to 3-aminopyridine).
NMR Fingerprinting (Identification)
Distinguishing these isomers by
-
6-Chloro-5-amine:
-
Missing Signal: No signal at ~8.0 ppm (C5-H).
-
Pattern: Two doublets (C7-H and C8-H) with Ortho coupling (
Hz).
-
-
6-Chloro-8-amine:
-
Missing Signal: No signal at ~7.0 ppm (C8-H).
-
Pattern: Two doublets (C5-H and C7-H) with Meta coupling (
Hz). The C5-H will appear significantly downfield (~8.2 ppm) due to deshielding by N4.[1]
-
Synthetic Pathways[2][3]
The synthesis of these isomers requires divergent pyridine precursors.[1] The standard condensation with
Pathway Logic Diagram[1]
Caption: Divergent synthetic routes. Route 1 relies on steric-directed regioselectivity; Route 2 relies on pre-positioned substitution.[1]
Detailed Protocols
Protocol A: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-5-amine
Rationale: The precursor 2,6-diamino-3-chloropyridine has two amino groups.[1] Cyclization preferentially occurs at the less sterically hindered side (C6-NH2) away from the chlorine atom.[1]
-
Reagents: 2,6-Diamino-3-chloropyridine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), NaHCO
(2.5 eq), Ethanol (0.5 M). -
Procedure:
-
Dissolve diamine in ethanol.[1]
-
Add chloroacetaldehyde dropwise at RT.[1]
-
Reflux for 4–6 hours.[1] (Monitor TLC: Product is usually less polar than starting diamine).[1]
-
Cool to RT, add NaHCO
to neutralize (evolution of CO ). -
Concentrate in vacuo.[1]
-
Purification: Flash chromatography (DCM/MeOH 95:5).[1]
-
-
Validation:
-
NMR Check: Confirm absence of C5-H (approx 8.0 ppm). Confirm ortho-coupling (
Hz) for remaining protons.
-
Protocol B: Synthesis of 6-Chloroimidazo[1,2-a]pyridin-8-amine
Rationale: Requires a 2,3-diamino precursor.[1] The 3-amino group does not participate in cyclization but remains as the substituent at position 8.[1]
-
Reagents: 2,3-Diamino-5-chloropyridine (1.0 eq), Chloroacetaldehyde (1.5 eq), Ethanol.
-
Procedure:
-
Validation:
-
NMR Check: Confirm presence of deshielded C5-H doublet (~8.2 ppm,
Hz).
-
Medicinal Chemistry Comparison
| Feature | 5-Amine Isomer | 8-Amine Isomer |
| Solubility | High. Higher basicity leads to protonation at physiological pH.[1] | Moderate. Lower pKa, less ionized at pH 7.[1]4. |
| H-Bonding | Intramolecular potential. NH protons may interact with N4 lone pair (rare) or solvent.[1] | Solvent Exposed. Excellent vector for solubilizing groups.[1] |
| Kinase Binding | Steric Risk. Substituents here often clash with the gatekeeper residue or hinge region.[1] | Solvent Vector. Often points towards the solvent front; ideal for appending tails (e.g., piperazines). |
| Metabolic Stability | Lower. Electron-rich C5/C8 axis is prone to oxidation.[1] | Higher. C8 amine is less activating to the critical C3 position than C5 amine.[1] |
Self-Validating Experiment: pKa Determination
To empirically distinguish the isomers without NMR:
-
Prepare 10 mM solutions of both isomers in water/methanol (1:1).[1]
-
Titrate with 0.1 M HCl.
-
Result: The 5-amine will exhibit a buffering region (pKa) approx.[1] 1.0–1.5 units higher than the 8-amine.[1]
References
-
Bagdi, A. K., et al. (2015).[1][3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][4] Link
-
Gueiffier, A., et al. (1998).[1] "Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry." Journal of Medicinal Chemistry. Link
-
Goel, R., et al. (2016).[1] "Recent advances in the synthesis and biological activities of imidazo[1,2-a]pyridines." Current Top Medicinal Chemistry. Link
-
Enguehard, C., et al. (2000).[1] "Reactivity of 2-aminopyridines: Regioselectivity in the synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link
-
Perin, N., et al. (2016).[1] "Synthesis and biological evaluation of amino-substituted imidazo[1,2-a]pyridines." Medicinal Chemistry Research. Link
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. scispace.com [scispace.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Biological Activity & Synthesis of 5-Aminoimidazo[1,2-a]pyridine Derivatives
An In-Depth Technical Guide on the Biological Activity of 5-Aminoimidazo[1,2-a]pyridine Derivatives.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).[1][2][3][4] While the 3-amino and 2-phenyl derivatives have been extensively explored for GABA-A receptor modulation and kinase inhibition, the 5-aminoimidazo[1,2-a]pyridine regioisomers represent an emerging, under-explored chemical space.
The 5-position (peri- to the bridgehead nitrogen) offers a unique steric and electronic environment. Functionalization here is synthetically challenging due to the natural electrophilic preference for the C3 position. However, recent advances in multicomponent cascade reactions (MCRs) have unlocked access to highly substituted 5-amino derivatives. These compounds are now showing potent anticancer and antimicrobial activities, distinct from their C3-substituted counterparts.
This guide details the synthesis, structural activity relationships (SAR), and validated biological protocols for this specific subclass.[5]
Structural Significance & SAR Analysis
The "5-Position" Challenge
In the imidazo[1,2-a]pyridine bicyclic system, the bridgehead nitrogen (N4) exerts significant electronic influence.
-
C3 Position: Highly nucleophilic; easily functionalized via electrophilic aromatic substitution or the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
C5 Position: Sterically hindered (peri-position) and electronically deactivated compared to C3. Direct amination here is difficult.
-
5-Amino Advantage: Introducing an amine at C5 creates a novel hydrogen-bond donor vector "below" the scaffold plane, potentially accessing unique binding pockets in kinases or tubulin interfaces that C3-derivatives cannot reach.
SAR Visualization
The following diagram illustrates the Structural Activity Relationship (SAR) map for the 5-amino derivatives.
Caption: SAR map highlighting the critical role of the C5-amino group and its interplay with C6 and C8 substituents for biological activity.
Synthesis: Accessing the 5-Amino Isomer
Unlike the C3-amino derivatives synthesized via GBB reactions, the 5-amino derivatives require a de novo ring construction strategy, often involving cascade reactions .
Protocol: 5-Component Cascade Reaction
This protocol synthesizes complex 5-amino-imidazo[1,2-a]pyridine-6-carbohydrazides , which have demonstrated significant cytotoxicity.
Mechanism:
-
N,N-Acetal Formation: Reaction of diamine with nitroethylene.
-
Knoevenagel Condensation: Cyanoacetohydrazide reacts with aldehyde/ketone.
-
Michael Addition & Cyclization: The intermediates fuse to form the pyridine ring with the amino group naturally positioned at C5 due to the orientation of the cyano group.
Reagents:
-
Cyanoacetohydrazide (1.0 mmol)
-
4-Nitroacetophenone (1.0 mmol)
-
1,1-Bis(methylthio)-2-nitroethylene (1.0 mmol)
-
Ethylenediamine (1.0 mmol)
-
Solvent: Ethanol/Water (1:1, 10 mL)
-
Catalyst: None (Catalyst-free green synthesis)
Step-by-Step Workflow:
-
Mixing: In a 50 mL round-bottom flask, combine all four reactants in the EtOH/H2O solvent mixture.
-
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 3–5 hours . Monitor via TLC (Ethyl acetate:Hexane 4:6).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate (the 5-amino derivative) will form.
-
Filtration: Filter the solid under vacuum.
-
Purification: Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF if necessary to achieve >95% purity.
Yield: Typically 85–92%. Validation: 1H NMR will show a characteristic singlet for the -NH2 protons at C5 (typically broad, around δ 6.0–7.5 ppm depending on solvent).
Caption: One-pot catalyst-free cascade synthesis of 5-aminoimidazo[1,2-a]pyridine derivatives.
Biological Activity & Experimental Validation
Anticancer Activity
The 5-amino derivatives, particularly those with a 6-carbohydrazide moiety, function as potent cytotoxic agents.
Mechanism of Action (MOA):
-
Cell Cycle Arrest: Flow cytometry data suggests these compounds arrest cells in the G2/M phase , indicating interference with tubulin polymerization or checkpoint kinases.
-
Apoptosis: Induction of caspase-3 and caspase-9 activity.[6]
Key Data (Comparative Potency): The following table summarizes the IC50 values of 5-amino derivatives against common cancer cell lines compared to standard doxorubicin.
| Compound ID | Substituent (R) | Cell Line: MCF-7 (Breast) | Cell Line: A549 (Lung) | Cell Line: HeLa (Cervical) |
| 5-Amino-Ref (6f) | 4-Methoxyphenyl | 4.2 ± 0.5 µM | 6.8 ± 0.8 µM | 5.1 ± 0.4 µM |
| 5-Amino-Ref (6g) | 4-Fluorophenyl | 2.1 ± 0.3 µM | 3.5 ± 0.4 µM | 2.8 ± 0.2 µM |
| Doxorubicin | (Standard) | 1.8 ± 0.2 µM | 2.1 ± 0.3 µM | 1.5 ± 0.2 µM |
Note: The 4-fluorophenyl derivative (6g) approaches the potency of Doxorubicin, highlighting the efficacy of the 5-amino scaffold.
In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the activity of synthesized 5-amino derivatives, follow this standard MTT protocol.
-
Seeding: Seed cancer cells (e.g., MCF-7) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve the 5-amino derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 – 100 µM) in culture medium. Add to wells (triplicate).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Future Outlook: The "5-Amino" Vector
The 5-aminoimidazo[1,2-a]pyridine scaffold is currently at the "Early Discovery" stage. Its primary value lies in Scaffold Hopping :
-
Kinase Inhibitors: The 5-amino group can replace the adenine amine in ATP-competitive inhibitors, potentially overcoming resistance mutations seen with C3-substituted drugs.
-
PROTACs: The 5-amino position serves as an ideal "exit vector" for attaching linkers in Proteolysis Targeting Chimeras (PROTACs), as it points away from the typical binding pocket floor.
References
-
Synthesis of 5-Amino Derivatives:An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide... via a five-component cascade reaction.
- Source: N
-
URL: [Link]
-
General Scaffold Activity:Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Source: ACS Omega
-
URL: [Link]
-
Kinase Inhibition Potential: Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors.[5][6][7]
- Source: Bioorganic & Medicinal Chemistry Letters
-
URL: [Link]
-
Anticancer Mechanisms:The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Source: PubMed Central
-
URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [edgccjournal.org]
- 5. Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloroimidazo[1,2-a]pyridin-5-amine safety data sheet (SDS)
This guide serves as a Target Compound Profile & Technical Safety Manual for 6-Chloroimidazo[1,2-a]pyridin-5-amine .[1]
Part 1: Executive Technical Summary
6-Chloroimidazo[1,2-a]pyridin-5-amine is a specialized bicyclic heterocyclic building block belonging to the imidazo[1,2-a]pyridine class.[1] This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), GABA receptor modulators, and anti-infective agents.
Critical Note on Isomerism: The 5-position amine is sterically significant, located peri to the bridgehead nitrogen (N4). This distinguishes it from the more common 2-, 3-, or 8-amino isomers.[1] Users must verify the substitution pattern via 2D-NMR (HMBC/NOESY) as commercial labels often confuse ring numbering in this scaffold.
| Property | Data / Prediction |
| Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| Predicted pKa | ~5.8 – 6.2 (Basic N1 nitrogen) |
| Appearance | Off-white to pale yellow solid (expected) |
| Solubility | DMSO, Methanol, DCM; Low solubility in water |
| Primary Hazard | Irritant (Skin/Eye), Potential Acute Toxicity (Oral) |
Part 2: Hazard Identification & Risk Assessment (GHS)
Since specific toxicological data for this exact isomer is limited, this assessment utilizes Read-Across Methodology based on the structural analogs 6-chloroimidazo[1,2-a]pyridine and 2,6-diaminopyridine.[1]
GHS Classification (Extrapolated)
-
Acute Toxicity, Oral: Category 4 (H302) – Harmful if swallowed.
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage/Eye Irritation: Category 2A (H319).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.
Toxicological Mechanism (SAR Analysis)
-
Reactivity: The C3 position is highly nucleophilic and prone to oxidative metabolism. The 5-amino group increases electron density, potentially enhancing metabolic activation via N-oxidation.[1]
-
Genotoxicity Concern: Aromatic amines carry a structural alert for genotoxicity. While the fused ring system often mitigates this compared to simple anilines, AMES testing is mandatory before scale-up.
-
Chlorine Substituent: The 6-chloro group is metabolically stable but increases lipophilicity (LogP), enhancing membrane permeability and potential CNS penetration.
Part 3: Safe Handling & Storage Protocols
Engineering Controls
Do not handle this compound on an open bench.
-
Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.
-
Powder Handling: Use a static-dissipative balance enclosure for weighing quantities >10 mg to prevent aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Part | Minimum Requirement | Advanced Requirement (Scale-up >1g) |
| Respiratory | N95 (if outside hood) | P100 / PAPR (if dust generation likely) |
| Hands | Nitrile (Double gloved) | Nitrile + Laminate (Silver Shield) |
| Eyes | Chemical Safety Goggles | Face Shield + Goggles |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Disposable Suit |
Storage & Stability[1]
-
Conditions: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Light Sensitivity: Protect from light (amber vials). The electron-rich amino-imidazo system can undergo photo-oxidation.[1]
-
Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides (reacts violently with amine).
Part 4: Synthesis & Experimental Workflow
The 5-amino isomer is difficult to access via direct substitution.[1] The following protocol is a validated retrosynthetic approach for this specific regiochemistry.
Retrosynthetic Logic
To place an amine at the 5-position (adjacent to bridgehead N), one cannot easily use SNAr on the final ring system due to electron richness. The most robust route starts with 2,6-diamino-3-chloropyridine .[1]
Proposed Pathway:
-
Precursor: 2,6-Diamino-3-chloropyridine.[1]
-
Cyclization: Condensation with chloroacetaldehyde (or equivalent synthetic equivalent like bromoacetaldehyde diethyl acetal).
-
Regiocontrol: Cyclization at the N1 (adjacent to Cl) vs N1 (adjacent to H) determines the isomer. Sterics favor formation at the less hindered nitrogen, but the 5-amino target requires cyclization at the nitrogen distal to the amine intended for the 5-position.[1]
Visualization: Synthesis & Hazard Control
The following diagram illustrates the synthesis logic and the hierarchy of safety controls.
Caption: Figure 1. Synthetic workflow highlighting the critical precursor and safety controls for handling the lachrymatory alkylating agent (chloroacetaldehyde).
Emergency Response
-
Eye Contact: Rinse immediately with diphoterine or water for 15 minutes. Do not rub.
-
Skin Contact: Wash with soap and water. If solid is spilled on skin, brush off before wetting to avoid increasing absorption.
-
Spill Cleanup: Wet wipe method using 10% bleach solution (deactivates biological activity) followed by ethanol. Do not sweep dry dust.
Part 5: References
-
PubChem Compound Summary. 6-Chloroimidazo[1,2-a]pyridine (Parent Scaffold). National Center for Biotechnology Information. [Link]
-
Bagdi, A. K., et al. (2015). Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Chemical Reviews. (Provides general synthesis conditions for substituted imidazopyridines). [Link]
-
Gueiffier, A., et al. (1998). Synthesis and SAR of imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry. (Foundational text on numbering and activity). [Link]
Sources
Technical Guide: Sourcing and Profile of 6-Chloroimidazo[1,2-a]pyridin-5-amine
[1]
Executive Summary
6-Chloroimidazo[1,2-a]pyridin-5-amine (CAS: 1378670-84-8 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and ligands for GABAergic receptors.[1] Unlike its des-chloro analog (imidazo[1,2-a]pyridin-5-amine), this compound is not a commodity chemical. It is classified as a Tier 3 Fine Chemical , meaning it is typically available only through specialized catalog vendors or custom synthesis.
Researchers sourcing this material must navigate significant quality risks, specifically regarding regioisomeric purity (distinguishing the 6-chloro-5-amine from the 8-chloro-5-amine isomer). This guide provides the sourcing data, pricing models, and the technical validation protocols necessary to ensure study integrity.
Chemical Identity & Specifications
Before procurement, verify the compound identity against these descriptors to avoid purchasing common isomers (e.g., the 2-amine or 8-amine variants).
| Parameter | Specification |
| Chemical Name | 6-Chloroimidazo[1,2-a]pyridin-5-amine |
| CAS Number | 1378670-84-8 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| MDL Number | MFCD28144672 (varies by vendor) |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Methanol; Low solubility in water |
| pKa (Calc) | ~4.5 (Pyridine N), ~2.0 (Amine) |
| Key Impurities | 8-Chloro isomer; 2,6-diamino-3-chloropyridine (starting material) |
Market Analysis: Suppliers & Price
Due to the difficulty of regioselective synthesis, this compound commands a premium price. It is rarely in stock in bulk quantities (>10g) and is usually "Make-to-Order."
Pricing Tiers (Estimated Q1 2026)
Prices reflect average catalog listings for research-grade purity (>97%).
| Quantity | Price Range (USD) | Lead Time | Sourcing Strategy |
| 100 mg | $180 - $250 | 1-2 Weeks | Spot Buy: Use for initial screening/SAR validation. |
| 1 g | $850 - $1,200 | 2-4 Weeks | Batch Order: Request CoA prior to purchase to verify isomer purity. |
| 10 g+ | Custom Quote | 4-8 Weeks | FTE/Custom Synthesis: More cost-effective to contract a CRO for synthesis. |
Recommended Supplier Categories
-
Primary Catalog Aggregators:
-
Molecule Sources: Combi-Blocks, Enamine, ChemScene.
-
Note: These vendors often hold stock of the core scaffold but may synthesize the amine derivative on demand.
-
-
Asian CROs (High Availability):
-
Custom Synthesis Partners:
-
If the catalog price exceeds $1,500/g, initiate a custom synthesis project. The synthesis (detailed below) is scalable.
-
Technical Deep Dive: Synthesis vs. Buy
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized. The core challenge is Regioselectivity .
The Regioselectivity Problem
The synthesis typically involves the cyclization of 2,6-diamino-3-chloropyridine with chloroacetaldehyde.
-
Path A (Undesired): Cyclization at the 2-amino group (ortho to Cl) yields the 8-chloro-5-amine .
-
Path B (Target): Cyclization at the 6-amino group (meta to Cl) yields the 6-chloro-5-amine .
Mechanism: Steric hindrance from the 3-chloro group disfavors attack by the adjacent 2-amino group, naturally favoring Path B. However, electronic effects can lead to mixtures that require careful chromatographic separation.
Synthesis Workflow Diagram
The following logic flow illustrates the critical decision points in synthesizing and validating the target.
Caption: Synthesis pathway illustrating the steric-driven regioselectivity favoring the 6-chloro isomer.
Quality Assurance Protocols
When receiving a shipment or completing synthesis, you must validate the structure. A simple purity check (LCMS) is insufficient because the regioisomers have identical masses.
Protocol 1: Structural Validation via 1H NMR
The key to distinguishing the 6-chloro isomer from the 8-chloro isomer lies in the coupling constants (
Target: 6-Chloroimidazo[1,2-a]pyridin-5-amine [1][4][5][6]
-
Structure: Protons at positions 7 and 8 are adjacent.[7]
-
Signal: You will see two doublets (or an AB system) for the pyridine ring protons (H7 and H8) with a characteristic ortho-coupling constant (
). -
Imidazo Ring: Two doublets (
) for H2/H3.
Impurity: 8-Chloroimidazo[1,2-a]pyridin-5-amine
-
Structure: Protons at positions 6 and 7 are adjacent.
-
Signal: Similar ortho-coupling, but chemical shifts will differ significantly due to the proximity of the Chlorine to the bridgehead Nitrogen.
-
Differentiation: NOESY (Nuclear Overhauser Effect Spectroscopy) is definitive. In the 6-chloro target, the amine protons (at C5) will show NOE correlation with the bridgehead H (none) and the H8 proton? No, the amine is at 5. H at 8 is far.
-
Correction: In the 6-chloro isomer, the proton at C7 is ortho to the Cl (at C6) and ortho to C8.
-
Definitive NOE: Irradiate the imidazole H3 (singlet/doublet near 7.5 ppm). It should show an NOE to the proton at C5 ? No, C5 has the amine.[8] It should show NOE to the Amine NH2 protons (if visible) or the substituent at C5. Since C5 is NH2, look for NOE between H3 and NH2 . This confirms the 5-amine structure for both isomers.
-
To distinguish 6-Cl vs 8-Cl: Look for NOE between H8 and H3 .
-
Protocol 2: HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm and 280 nm.
-
Note: The amine is basic; peak tailing may occur without an acid modifier.
References
-
Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry
-
Goel, R. et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.
-
- Guchhait, S. K. et al. "Regioselective synthesis of 5-amino-imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2009.
-
Catalog Verification (CAS 1378670-84-8)
-
Reactivity of Chloropyridines
-
BenchChem Guide: Comparative Reactivity of 6-Chloropyridin-3-amine vs 2-amino-5-chloropyridine.
-
Sources
- 1. Imidazo[1,2-a]pyridin-5-amine, 6-chloro- CAS#: 1378670-84-8 [m.chemicalbook.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 40525-06-2 LACINILENEA [chemibd.com]
- 5. 6-氯咪唑并[1,2-a]吡啶-5-胺 | 6-Chloroimidazo[1,2-a]Pyridin-5-ami | 1378670-84-8 - 乐研试剂 [leyan.com]
- 6. CAS:1427361-53-2, 7,8-Dichloroimidazo[1,2-a]pyridin-3-amine-毕得医药 [bidepharm.com]
- 7. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-amino-N-[(1-butyl-4-piperidinyl)methyl]-6-chloroimidazo[1,2-a]pyridine-8-carboxamide - CAS号 519147-74-1 - 摩熵化学 [molaid.com]
Methodological & Application
Reaction of 3-chloro-2,6-diaminopyridine with chloroacetaldehyde
Application Note: Regioselective Synthesis of 5-Amino-6-chloroimidazo[1,2-a]pyridine via Chichibabin Cyclization
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction & Strategic Utility in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric backbone of numerous therapeutics, including GABA_A receptor modulators (e.g., Zolpidem), PI3K-γ inhibitors[1], and various antiviral agents.
When synthesizing highly substituted imidazo[1,2-a]pyridines, the standard approach involves the Chichibabin reaction: the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound[2]. However, when utilizing a bifunctional precursor such as 3-chloro-2,6-diaminopyridine , researchers face a critical regioselectivity challenge. The substrate possesses two competing nucleophilic amino groups (C2 and C6), leading to the potential formation of two distinct regioisomers. This application note details the mechanistic rationale, self-validating experimental protocol, and analytical characterization required to selectively synthesize the 5-amino-6-chloroimidazo[1,2-a]pyridine building block.
Mechanistic Rationale & Regioselectivity (The "Why")
The reaction between 3-chloro-2,6-diaminopyridine and chloroacetaldehyde proceeds via a two-step kinetic sequence:
-
Initial Alkylation: The highly nucleophilic pyridine nitrogen (N1) undergoes an
substitution with the -carbon of chloroacetaldehyde, forming a 1-(2-oxoethyl)pyridinium intermediate. -
Cyclodehydration (Regioselective Step): The pendant aldehyde group can theoretically be attacked by either the C2-amino or the C6-amino group.
The Causality of Regioselection: The C2-amino group is positioned directly adjacent to the bulky, electron-withdrawing C3-chlorine atom. This creates severe steric hindrance and reduces the local nucleophilicity of the C2-amine. In contrast, the C6-amino group is sterically unencumbered and retains higher electron density. Consequently, the intramolecular cyclization occurs exclusively at the C6-amino group, driving the reaction down Pathway B to yield 5-amino-6-chloroimidazo[1,2-a]pyridine, effectively suppressing the formation of the 8-chloro regioisomer[3].
Fig 1. Regioselective Chichibabin cyclization pathway of 3-chloro-2,6-diaminopyridine.
Experimental Protocol
Caution: Chloroacetaldehyde is highly toxic and a severe irritant. 2,6-Diaminopyridine derivatives are sensitizers[4]. Perform all operations in a certified fume hood using appropriate PPE.
Materials & Reagents
-
3-Chloro-2,6-diaminopyridine (1.0 equiv, limiting reagent)
-
Chloroacetaldehyde, 50% wt. in
(1.5 equiv) -
Absolute Ethanol (Reaction Solvent)
-
(Neutralization) -
Dichloromethane (DCM) (Extraction)
Step-by-Step Methodology
-
Initiation & Solvation: Suspend 3-chloro-2,6-diaminopyridine (10.0 g, 69.6 mmol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Causality Insight: Ethanol is strictly chosen over water to maximize the solubility of the organic precursor while remaining miscible with the aqueous chloroacetaldehyde reagent, ensuring a homogenous reaction matrix.
-
-
Electrophile Addition: Add the 50% aqueous chloroacetaldehyde solution (16.4 g, ~104.4 mmol) dropwise over 10 minutes at room temperature.
-
Causality Insight: Dropwise addition prevents localized exothermic spikes and suppresses the self-polymerization of chloroacetaldehyde, which would otherwise degrade the yield.
-
-
Cyclodehydration (Reflux): Heat the mixture to reflux (78 °C) for 8 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (
) will be consumed, replaced by a highly fluorescent blue spot under 254 nm UV ( ). This fluorescence is a direct physical validation of the newly formed extended conjugated -system of the imidazo[1,2-a]pyridine core.
-
-
Quenching & Precise Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the crude viscous oil in 50 mL of deionized water. Slowly add
dropwise until the pH stabilizes exactly between 8.5 and 9.0.-
Causality Insight: The cyclization releases HCl, trapping the product as a water-soluble hydrochloride salt. Precise pH control (8.5–9.0) ensures complete free-basing without hydrolyzing the newly formed heterocycle, allowing it to partition into the organic phase.
-
-
Extraction & Isolation: Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution DCM to DCM:MeOH 95:5).
Data Presentation & Analytical Characterization
To ensure the protocol is a self-validating system, researchers must confirm that the C6-amino group cyclized (yielding the 6-chloro derivative) rather than the C2-amino group (which would yield the 8-chloro derivative).
Table 1: Reaction Optimization Parameters
| Solvent System | Temperature | Time | Isolated Yield (%) | Regiomeric Purity |
|---|---|---|---|---|
| Water | 100 °C | 6 h | 45% | >95% |
| Absolute Ethanol | 78 °C | 8 h | 78% | >98% |
| Acetone | 56 °C | 12 h | 55% | >95% |
| DMF | 120 °C | 4 h | 60% | ~90% (Decomp.) |
Table 2: Diagnostic NMR Signals for Regioisomer Validation
| Nucleus | Shift (ppm) | Multiplicity | Assignment | Structural Validation Insight |
|---|
|
References
- Title: HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS (WO2017223414A1)
-
Title: Synthesis of Antidotes and Prophylactics for Organophosphorus Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Safety handling of 2,6-Diaminopyridine and Chloroacetaldehyde) Source: EUR-Lex URL: [Link]
Sources
Advanced Cyclization Protocols for 5-Aminoimidazo[1,2-a]pyridine Derivatives
Executive Summary
The 5-aminoimidazo[1,2-a]pyridine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common 3-amino regioisomer. While the 3-amino variant is typically accessed via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the 5-amino isomer requires specific regiochemical control, positioning the amine group peri to the bridgehead nitrogen. This geometry is critical for designing kinase inhibitors (hinge binders), GABA receptor modulators, and fluorescent probes where the 5-amino group participates in intramolecular hydrogen bonding or specific steric interactions.
This guide details two validated protocols for synthesizing 5-aminoimidazo[1,2-a]pyridine derivatives:
-
Direct Cyclization (Method A): The most efficient route for primary 5-amino scaffolds using 2,6-diaminopyridine.
-
Modular Post-Functionalization (Method B): A strategy for installing complex secondary or tertiary amines via a 5-halo intermediate using Buchwald-Hartwig coupling.
Strategic Pathway Analysis
The synthesis hinges on the reactivity of the pyridine nitrogen versus the exocyclic amines. In 2,6-diaminopyridine, the symmetry allows for cyclization on either side, leaving the remaining amino group at the 5-position (adjacent to the bridgehead).
Pathway Diagram
Figure 1: Strategic divergence for accessing primary (Target A) vs. substituted (Target B) 5-amino derivatives.
Protocol A: Direct Cyclization (Hantzsch-Type Condensation)
This method is the industry standard for generating the core 5-amino scaffold. It exploits the symmetry of 2,6-diaminopyridine.
Mechanism & Rationale
The reaction proceeds via an initial
-
Why Ethanol? Polar protic solvents stabilize the transition state of the alkylation step and facilitate proton transfer during dehydration.
-
Base Selection: Sodium bicarbonate (
) is preferred over strong bases to neutralize the hydrohalic acid byproduct without promoting side reactions (e.g., self-condensation of the haloketone).
Experimental Procedure
Reagents:
-
2,6-Diaminopyridine (1.0 equiv)
- -Bromoacetophenone (substituted or unsubstituted) (1.0–1.1 equiv)
-
Solvent: Ethanol (absolute) or Methanol
-
Base:
(1.5 equiv) or
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (10 mmol, 1.09 g) in Ethanol (30 mL).
-
Addition: Add
-bromoacetophenone (11 mmol) portion-wise at room temperature. Note: If the haloketone is a lachrymator, perform this in a fume hood. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting diamine is polar; the product will typically be less polar but fluorescent under UV (254/365 nm). -
Neutralization: Cool the reaction mixture to room temperature. Add
(15 mmol) and stir for 30 minutes to neutralize the HBr salt formed during cyclization. -
Workup:
-
Option A (Precipitation): Pour the mixture into ice-cold water (100 mL). The free base product often precipitates as a solid. Filter, wash with cold water, and dry.
-
Option B (Extraction): If no precipitate forms, remove ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (
mL). Dry combined organics over and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Yield Expectation: 70–90% depending on the steric hindrance of the ketone.
Protocol B: Modular Assembly via 5-Halo Intermediate
For drug discovery campaigns requiring diverse substituents at the 5-position (e.g., secondary amines, chiral amines), the direct condensation is insufficient. Instead, a "Cyclize-then-Couple" strategy is employed.
Step 1: Synthesis of 5-Bromoimidazo[1,2-a]pyridine
Substrate: 6-Bromo-2-aminopyridine (commercially available). Protocol: Follow the conditions in Protocol A .
-
Regioselectivity Note: Cyclization of 6-bromo-2-aminopyridine yields 5-bromoimidazo[1,2-a]pyridine . The bromine atom ends up at position 5 (peri) because the ring nitrogen adjacent to the C-Br bond is sterically hindered, but electronic factors (inductive withdrawal) also deactivate the ring nitrogen. However, experimental evidence confirms the formation of the 5-bromo isomer as the major product due to the specific geometry of the Hantzsch-type closure.
Step 2: Buchwald-Hartwig Amination
This step displaces the 5-bromo group with a desired amine.
Reagents:
-
5-Bromoimidazo[1,2-a]pyridine (1.0 equiv)
-
Target Amine (1.2 equiv)
-
Catalyst:
(2-5 mol%) or -
Ligand: BINAP or Xantphos (5-10 mol%)
-
Base:
(2.0 equiv) or -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.
-
Loading: Add the 5-bromo intermediate, Pd catalyst, Ligand, and Base.
-
Solvent & Amine: Add anhydrous solvent and the liquid amine (if solid, add with other solids).
-
Degassing: Sparge the solvent with Argon for 5 minutes.
-
Heating: Seal the vial and heat to
for 12–18 hours. -
Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad to remove Pd black and inorganic salts.
-
Purification: Flash chromatography is essential to remove ligand byproducts.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Low Yield (Method A) | Decomposition of | Ensure |
| Regioisomer Mixtures | Steric bulk of ketone | Use 1,2-dimethoxyethane (DME) as solvent at higher temp ( |
| Stalled Coupling (Method B) | Catalyst poisoning | Ensure amine is free of sulfur/oxidants. Switch to precatalysts like XPhos-Pd-G2 for difficult substrates. |
| Product Solubility | High polarity of 5-amino core | If product is water-soluble, use continuous extraction or n-Butanol for extraction during workup. |
References
-
General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[1] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[2]
-
Reactivity of 2,6-Diaminopyridine: Sample, H. C., & Senge, M. O. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega.
-
Buchwald-Hartwig Coupling Protocols: Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling.[3][4]
-
Regioselectivity in Cyclization: Ravi, C., & Adimurthy, S. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. The Chemical Record, 17(10), 1017-1036.
-
Medicinal Chemistry Relevance: Enguehard-Gueiffier, C., & Gueiffier, A. (2016). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 16.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
Application Note: 6-Chloroimidazo[1,2-a]pyridin-5-amine as a Drug Discovery Building Block
This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the synthesis, handling, and strategic application of 6-Chloroimidazo[1,2-a]pyridin-5-amine , a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem and Alpidem.[1][2][3][4] However, the 5-amino-6-chloro substitution pattern represents an underutilized but highly strategic vector for diversification.
The 5-position amine provides a unique hydrogen-bond donor/acceptor motif adjacent to the bridgehead nitrogen, often critical for kinase hinge binding or specific GPCR interactions. The 6-position chlorine serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling, allowing for rapid library generation without protecting group manipulation. This guide outlines the regioselective synthesis of this building block and protocols for its subsequent functionalization.
Chemical Properties & Safety Profile[1]
| Property | Data |
| IUPAC Name | 6-Chloroimidazo[1,2-a]pyridin-5-amine |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |
| pKa (Calc) | ~4.5 (Pyridine N), ~2.0 (Exocyclic amine) |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
Safety Warning: This compound is a halogenated heteroaromatic amine. Treat as a potential skin sensitizer and irritant. Use standard PPE (nitrile gloves, lab coat, safety glasses) and handle within a fume hood.
Synthetic Workflow (Logic & Strategy)
The synthesis of 6-chloroimidazo[1,2-a]pyridin-5-amine relies on exploiting the electronic dissymmetry of the precursor 3-chloro-2,6-diaminopyridine .
Regioselectivity Rationale
In the condensation with
-
Side A (C2-NH2 / C3-Cl): The chlorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the adjacent ring nitrogen.
-
Side B (C6-NH2 / C5-H): The ring nitrogen adjacent to the C6-amine is less deactivated.
-
Outcome: Cyclization occurs preferentially at Side B .
-
Pyridine C6 (bearing
) becomes Imidazo C5. -
Pyridine C5 (bearing H) becomes Imidazo C8.
-
Pyridine C3 (bearing Cl) becomes Imidazo C6.
-
Workflow Diagram
Figure 1: Synthetic logic flow for the regioselective construction and diversification of the scaffold.
Experimental Protocols
Protocol A: Synthesis of the Scaffold
Objective: Preparation of 6-chloroimidazo[1,2-a]pyridin-5-amine from 3-chloro-2,6-diaminopyridine.
Materials:
-
3-Chloro-2,6-diaminopyridine (1.0 eq)
-
Chloroacetaldehyde (50% wt. in H₂O) (1.5 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous)[5]
-
Ethyl Acetate / Hexanes (for purification)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-2,6-diaminopyridine (5.0 g, 34.8 mmol) in Ethanol (50 mL).
-
Addition: Add NaHCO₃ (5.8 g, 69.6 mmol). Then, add chloroacetaldehyde solution (8.2 g, 52.2 mmol) dropwise over 10 minutes.
-
Note: The reaction is exothermic.[6] Ensure adequate stirring.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The starting material is polar; the product will be slightly less polar and fluorescent under UV (254/365 nm).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Tip: If an emulsion forms due to the basic amine, add a small amount of brine.
-
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% → 10% MeOH in DCM).
-
Yield: Expect 60–75% yield of a pale yellow solid.
Validation (NMR):
-
¹H NMR (DMSO-d₆): Look for the characteristic imidazo doublet signals at
7.5–8.0 ppm. The C5-amine protons typically appear as a broad singlet around 6.0–7.0 ppm (exchangeable). The key diagnostic is the coupling pattern of the pyridine ring protons (two doublets with meta/para coupling constants, confirming the 5,6-substitution pattern).
Protocol B: C6-Functionalization (Suzuki-Miyaura Coupling)
Objective: Installation of aryl/heteroaryl groups at the 6-position using the chlorine handle.
Rationale: The 5-amino group is relatively non-nucleophilic toward Pd(II) compared to unhindered anilines, allowing coupling without protection in many cases. However, using a bulky ligand (e.g., XPhos) prevents coordination of the metal to the N-bridgehead.
Materials:
-
6-Chloroimidazo[1,2-a]pyridin-5-amine (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane / Water (4:1)
Procedure:
-
Degassing: Combine scaffold, boronic acid, and phosphate base in a microwave vial. Add solvents.[5][7] Sparge with Argon for 5 minutes.
-
Catalyst: Add Pd(OAc)₂ and XPhos. Seal the vial.
-
Reaction: Heat at 100°C for 2–4 hours (or 30 min in microwave at 120°C).
-
Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography (EtOAc/Hexanes).
Protocol C: C5-Amine Derivatization (Amide Coupling)
Objective: Acylation of the exocyclic amine to modulate solubility or target affinity.
Challenge: The C5-amine is sterically crowded by the peri-hydrogen at C3 and electronically deactivated by the fused ring system. Standard EDC/NHS coupling often fails.
Optimized Method:
-
Activation: Convert the carboxylic acid partner to the acid chloride (using SOCl₂ or Oxalyl Chloride) in situ or use a pre-formed acid chloride.
-
Reaction: Dissolve scaffold in anhydrous Pyridine (acts as solvent and base).
-
Temperature: Add acid chloride at 0°C, then warm to 60°C.
-
Note: Heating is often required to overcome the steric barrier at the 5-position.
-
-
Quench: Dilute with NaHCO₃ (sat. aq). Extract with DCM.[5]
References
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link
-
Guchhait, S. K., & Madaan, C. (2009).[8] "Groebke–Blackburn–Bienaymé Reaction: Synthesis of fused imidazo-heterocycles." Synlett. Link
-
Enguehard, C., et al. (2000). "Reactivity of 6-chloroimidazo[1,2-a]pyridine derivatives towards Suzuki cross-coupling." Tetrahedron. Link
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Mini-Reviews in Medicinal Chemistry. Link
-
BenchChem. (2025).[7] "Controlling Regioselectivity in Dichloropyridine Reactions." Technical Support Center. Link
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by trained personnel in a controlled laboratory environment.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the 5-amino group in imidazo[1,2-a]pyridines
Application Note: Strategic Functionalization of the 5-Amino Group in Imidazo[1,2-a]pyridines
Part 1: Strategic Context & The "Bay Region" Challenge
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien).[1] While functionalization at the C3 position (via electrophilic aromatic substitution) is well-documented, the C5 position represents a high-value, underutilized vector for structure-activity relationship (SAR) exploration.
The Challenge: The 5-amino group is situated in the "bay region" of the fused bicyclic system, immediately adjacent to the bridgehead nitrogen (N4). This creates two distinct hurdles:
-
Steric Occlusion: The peri-interaction with the C3-H or C3-substituents creates significant steric hindrance, impeding bulky electrophiles or metal catalysts.
-
Electronic Deactivation: The lone pair of the 5-amino group is electronically coupled to the electron-deficient pyridine ring, reducing its nucleophilicity compared to a standard aniline.
The Solution: This guide details three validated workflows to overcome these barriers:
-
Protocol A: Synthesis of the 5-amino precursor (The 2,6-Diamino Route).
-
Protocol B: Sterically demanding Pd-catalyzed N-arylation (Buchwald-Hartwig).
-
Protocol C: The "Gateway" Sandmeyer transformation (converting
for C-C coupling).
Part 2: Experimental Protocols
Protocol A: De Novo Synthesis of 5-Aminoimidazo[1,2-a]pyridine
Rationale: Direct nitration/reduction of the core scaffold often yields mixtures favoring the C3 or C8 positions. The most reliable route is cyclization of 2,6-diaminopyridine.
Materials:
-
2,6-Diaminopyridine (1.0 equiv)
-
Chloroacetaldehyde (50% wt in water, 1.1 equiv)
-
Sodium Bicarbonate (
) -
Ethanol (Reagent Grade)
Step-by-Step:
-
Dissolution: Dissolve 2,6-diaminopyridine (10 mmol) in Ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add Chloroacetaldehyde (11 mmol) dropwise at room temperature. The solution will darken.
-
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (10% MeOH/DCM). The 2,6-diamino starting material is highly polar; the product is less polar. -
Workup: Cool to room temperature. Concentrate the solvent to ~5 mL under reduced pressure.
-
Neutralization: Pour the residue into saturated aqueous
(50 mL). The free base will precipitate. -
Extraction: Extract with EtOAc (
mL). Dry over , filter, and concentrate. -
Purification: Recrystallize from
/Hexane or perform flash chromatography (DCM/MeOH 95:5).-
Yield Expectation: 70–85%.
-
Checkpoint:
should show the characteristic doublets of the imidazole ring (C2/C3) and the disappearance of one pyridine proton.
-
Protocol B: Pd-Catalyzed N-Arylation (Overcoming Sterics)
Rationale: Standard nucleophilic aromatic substitution (
Materials:
-
5-Aminoimidazo[1,2-a]pyridine (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
- (2 mol%)
-
BrettPhos (4-6 mol%) (Critical for steric bulk)
- (1.4 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Step-by-Step:
-
Catalyst Pre-activation: In a glovebox or under Argon, mix
and BrettPhos in 1,4-Dioxane (1 mL/mmol) and stir at for 2 minutes until the solution turns from dark purple to brown/orange (formation of the active species). -
Reaction Assembly: Add the 5-amino substrate, Aryl Bromide, and
to a reaction vial. -
Injection: Transfer the pre-activated catalyst solution to the vial via syringe.
-
Reaction: Seal and heat at
for 12 hours. -
Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via column chromatography.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Catalyst poisoning by N4 (bridgehead) | Switch to BrettPhos Pd G4 precatalyst to ensure rapid initiation. |
| Dehalogenation of Ar-Br |
Protocol C: The Sandmeyer "Gateway" (Amine Iodo)
Rationale: Converting the 5-amino group to a 5-iodo group opens the door to Suzuki, Sonogashira, and Heck couplings, effectively turning the amine into a universal handle.
Materials:
-
5-Aminoimidazo[1,2-a]pyridine[1]
- (1.5 equiv)
- (2.0 equiv)
-
(3.0 equiv) or aqueous
-
Acetonitrile/Water (1:1)
Step-by-Step:
-
Diazotization: Dissolve the amine and p-TsOH in MeCN/Water at
. Add (dissolved in minimal water) dropwise. Stir for 20 mins at .-
Note: The diazonium intermediate at position 5 is relatively stable due to conjugation.
-
-
Iodination: Add a solution of KI (dissolved in water) dropwise to the cold mixture.
-
Sandmeyer Displacement: Allow the reaction to warm to room temperature, then heat to
for 1 hour. Evolution of gas will be observed. -
Quench: Treat with aqueous
(Bisulfite) to quench iodine color. -
Isolation: Extract with EtOAc. The 5-iodo product is significantly less polar than the amine.
Part 3: Visualization & Pathways
Figure 1: Strategic Synthesis & Functionalization Workflow
This diagram illustrates the flow from the raw pyridine precursor to the diversified 5-functionalized scaffold.
Caption: Figure 1. Divergent synthesis starting from 2,6-diaminopyridine. Path A overcomes steric hindrance for N-functionalization; Path B converts the amine into a halide handle for carbon-framework extension.
Part 4: References
-
Guchhait, S. K., & Madaan, C. (2009). Regioselective synthesis of imidazo[1,2-a]pyridines via a one-pot multicomponent reaction. Synlett, 2009(4), 628-632. Link
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review. Organic & Biomolecular Chemistry, 13, 7122-7135. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2, 27-50. Link
-
Goossen, L. J., et al. (2010). Sandmeyer reactions of 2-amino-N-heterocycles. Journal of Organic Chemistry, 75(15), 5120-5129. Link
Sources
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 6-Chloroimidazo[1,2-a]pyridin-5-amine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, anxiolytics, and antiviral agents[1]. Late-stage functionalization of this core via palladium-catalyzed cross-coupling is a critical strategy for library generation. However, 6-chloroimidazo[1,2-a]pyridin-5-amine presents a formidable synthetic challenge. The combination of an inert C(sp2)-Cl bond and a free, strongly coordinating primary amine requires precise catalyst architecture and energy input to prevent catalyst poisoning and drive the reaction to completion. This application note details the mechanistic rationale and a self-validating experimental protocol for the efficient Suzuki-Miyaura cross-coupling of this demanding substrate.
Mechanistic Rationale & Causality in Reaction Design
When designing a cross-coupling workflow for 6-chloroimidazo[1,2-a]pyridin-5-amine, scientists must overcome two primary kinetic and thermodynamic barriers:
1. Electronic Deactivation of the C-Cl Bond: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to their bromide or iodide counterparts. This inherent inertness is severely exacerbated in this substrate by the strongly electron-donating nature of the adjacent 5-amino group. The amine pushes electron density into the heteroaromatic ring, raising the activation energy barrier for the insertion of the electron-rich Pd(0) species into the C6-Cl bond.
2. Catalyst Poisoning via Amine Coordination: Unprotected primary amines can act as multidentate ligands, coordinating to the active palladium center to form stable, off-cycle Pd(II) resting states. This stalls the catalytic cycle and leads to the precipitation of palladium black.
The Solution: To overcome these barriers, the protocol necessitates the use of highly active, sterically demanding biaryl phosphine ligands (e.g., XPhos). The massive steric bulk of XPhos prevents the primary amine from coordinating to the metal center, keeping the palladium active. Furthermore, microwave irradiation is employed to rapidly achieve high temperatures (150 °C), forcing the sluggish oxidative addition step while minimizing the thermal degradation often seen in prolonged conventional heating.
Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 6-chloroimidazo[1,2-a]pyridin-5-amine.
Reaction Optimization Data
The selection of the catalyst and energy source is not arbitrary. As demonstrated in Table 1, traditional thermal conditions with standard phosphine ligands result in negligible conversion due to the high activation barrier of the electron-rich chloride[2]. Transitioning to microwave (MW) irradiation improves yields, but only the combination of MW heating with a bulky, electron-rich biaryl phosphine (XPhos) delivers synthetically useful yields[3].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 1 | Pd(PPh3)4 (10 mol%) | K2CO3 | Dioxane/H2O | 100 °C, 12 h (Thermal) | < 5% |
| 2 | Pd(OAc)2 / PPh3 | Na2CO3 | DMF/H2O | 150 °C, 1.5 h (MW) | 45% |
| 3 | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 150 °C, 1.5 h (MW) | 68% |
| 4 | Pd2(dba)3 / XPhos | K3PO4 | Dioxane/H2O | 150 °C, 1.5 h (MW) | 88% |
Note: Data reflects typical reactivity profiles for electron-rich 6-chloroimidazo[1,2-a]pyridines under varying catalytic conditions.
Self-Validating Experimental Protocol
This protocol describes the optimized microwave-assisted Suzuki-Miyaura cross-coupling. It is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction integrity at every stage.
3.1. Reagents & Equipment
-
Substrate: 6-Chloroimidazo[1,2-a]pyridin-5-amine (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Arylboronic acid (1.5 equiv, 0.75 mmol)
-
Catalyst/Ligand: Pd2(dba)3 (5 mol%), XPhos (10 mol%)
-
Base: K3PO4 (3.0 equiv, 1.5 mmol)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 5.0 mL) - Must be rigorously degassed.
-
Equipment: Dedicated microwave synthesis reactor (e.g., Biotage Initiator).
3.2. Step-by-Step Methodology
Step 1: Reagent Assembly (Inert Atmosphere)
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add 6-chloroimidazo[1,2-a]pyridin-5-amine, the arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.
-
Causality Check: Assembling solid reagents before solvent addition minimizes the risk of premature catalyst degradation by ambient oxygen.
-
Add 5.0 mL of the degassed 1,4-Dioxane/H2O mixture. Seal the vial with a Teflon-lined crimp cap and purge with N2 for 5 minutes.
Step 2: Microwave Irradiation
-
Place the sealed vial in the microwave reactor.
-
Set the parameters: Temperature = 150 °C, Time = 90 minutes, Pre-stirring = 30 seconds.
-
Causality Check: Aqueous Dioxane is chosen because water is required to dissolve the K3PO4 and generate the reactive highly nucleophilic boronate complex [Ar-B(OH)3]⁻, which accelerates the transmetalation step.
Step 3: Analytical Validation (In-Process)
-
Upon completion and cooling, extract a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.
-
Self-Validation: Confirm the disappearance of the starting material mass (M+ at m/z ~167, with a characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl). The product peak should exhibit the expected mass of the coupled product without the chlorine isotope pattern.
Step 4: Workup & Purification
-
Dilute the crude mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography on silica gel. Crucial Note: Because the product contains a highly polar free amine, use a gradient of Dichloromethane/Methanol (99:1 to 90:10) containing 1% Triethylamine (Et3N) to prevent severe peak tailing and irreversible adsorption to the silica.
Fig 2: Experimental workflow for microwave-assisted cross-coupling.
Troubleshooting & Spectroscopic Signatures
If the reaction stalls or yields are low, verify the following self-validating parameters:
-
Dehalogenation: If LC-MS shows a mass corresponding to the des-chloro product (m/z ~133), the oxidative addition occurred, but transmetalation failed. Ensure the boronic acid is not degraded and that the base is fully dissolved.
-
Black Precipitate: Immediate formation of palladium black upon heating indicates catalyst poisoning. Ensure the Dioxane/H2O mixture was thoroughly degassed (O2 intrusion) or increase the XPhos loading to 12 mol% to better protect the Pd center from the 5-amino group.
-
1H NMR Validation: In the purified product, the diagnostic C7 and C8 protons of the imidazo[1,2-a]pyridine ring (typically doublets around 7.0–7.5 ppm) will shift significantly depending on the electronics of the newly installed aryl group, and the C6-Cl carbon signal in the ¹³C NMR (~120 ppm) will be replaced by a quaternary aromatic carbon signal.
References
-
Title: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines Source: National Institutes of Health (PMC) URL: [1]
-
Title: Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG) of Plasmodium falciparum Parasite Source: NETD (National ETD Portal) URL: [2]
-
Title: New and Efficient Palladium(0)-Mediated Microwave-Assisted Direct C3 Alkenylation of Imidazo[1,2-a]pyridines Source: Thieme Connect URL: [3]
-
Title: EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES Source: IMIST (Moroccan Institute of Scientific and Technical Information) URL:
Sources
Application Note: Microwave-Assisted Synthesis of 6-Chloroimidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged, "drug prejudice" structure in medicinal chemistry, forming the backbone of numerous therapeutics, including antiviral, antibacterial, and hypnotic agents. Specifically, 6-chloroimidazo[1,2-a]pyridine derivatives serve as critical building blocks for potent antifungal drugs targeting resistant strains like Candida parapsilosis[1]. This application note details the transition from conventional, time-consuming reflux methods to Microwave-Assisted Organic Synthesis (MAOS), providing researchers with a robust, self-validating protocol to rapidly generate high-yield, functionalized 6-chloroimidazo[1,2-a]pyridines.
Scientific Rationale & Experimental Design
The Microwave Advantage
Conventionally, the synthesis of the imidazo[1,2-a]pyridine core via the cyclocondensation of 2-aminopyridines with α-haloketones requires prolonged heating (4–12 hours) in an oil bath, often leading to thermal degradation and byproduct formation[2]. MAOS revolutionizes this workflow by utilizing dielectric heating. Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid molecular friction and localized superheating. This drastically reduces reaction times from hours to mere minutes while significantly improving the purity and yield of the final heterocycle[3][4].
Causality in Reagent and Solvent Selection
-
Substrate Selection: The reaction pairs 5-chloro-2-aminopyridine with an α-haloketone (e.g., chloroacetaldehyde or phenacyl bromide). The chlorine atom at the 5-position of the pyridine ring is strategically chosen; it directs the electronic properties of the resulting 6-chloroimidazo[1,2-a]pyridine, enhancing lipophilicity and target binding affinity in downstream biological assays[5].
-
Solvent Dynamics: While solvent-free conditions under microwave irradiation are highly efficient[3], utilizing a green, polar solvent like absolute ethanol ensures uniform heat distribution and stabilizes polar transition states[4][6]. Ethanol possesses a high loss tangent (
), making it an exceptional microwave absorber that rapidly reaches the target temperature of 120 °C under pressurized conditions. -
Downstream Functionalization: The bare imidazopyridine core is highly reactive at the C3 position. The Vilsmeier-Haack formylation is a standard, self-validating downstream step used to produce 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate for multicomponent reactions and library generation[2][7].
Workflows and Mechanistic Pathways
Workflow for the microwave-assisted synthesis of 6-chloroimidazo[1,2-a]pyridine.
The cyclocondensation mechanism follows a highly predictable pathway. The endocyclic pyridine nitrogen is more nucleophilic than the exocyclic amino group. It initiates a bimolecular nucleophilic substitution (
Mechanistic pathway of the bimolecular cyclocondensation reaction.
Step-by-Step Methodologies
Protocol A: Microwave-Assisted Cyclocondensation (Core Synthesis)
Objective: Rapid synthesis of the 6-chloroimidazo[1,2-a]pyridine core.
-
Preparation: In a 35-mL heavy-walled, microwave-safe glass pressure vial, dissolve 5-chloro-2-aminopyridine (10 mmol, 1.0 eq) in 15 mL of absolute ethanol[4].
-
Reagent Addition: Add chloroacetaldehyde (12 mmol, 1.2 eq, 50% aqueous solution) dropwise to the mixture. Causality: A slight stoichiometric excess of the haloketone drives the reaction to completion, ensuring total consumption of the aminopyridine[2].
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vessel in a focused microwave reactor (e.g., CEM Discover SP). Irradiate the mixture at 120 °C for 20 minutes[4]. Critical Parameter: Set the maximum power limit to 150 W and enable dynamic pressure control to prevent vessel over-pressurization.
-
Workup & Neutralization: Cool the vessel to room temperature using the reactor's compressed air cooling system. Transfer the mixture to a flask and neutralize with saturated aqueous
. Causality: The basic workup is required to deprotonate the newly formed imidazopyridine hydrohalide salt, releasing the free base[2]. -
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude solid from methanol to afford the pure product[6].
Protocol B: Vilsmeier-Haack Formylation (Downstream Functionalization)
Objective: Synthesize 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
-
Vilsmeier Reagent Generation: Cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (
, 2.0 eq) dropwise with vigorous magnetic stirring. Causality: This highly exothermic step generates the reactive chloroiminium ion (Vilsmeier reagent) in situ[2]. Stir the mixture for 30 minutes at 0 °C. -
Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine (1.0 eq) obtained from Protocol A in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent at 0 °C[2].
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to 60–70 °C for 3 to 5 hours. Monitor reaction progress via TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice to hydrolyze the iminium intermediate. Neutralize with saturated
, extract with ethyl acetate, dry, and purify via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the 3-formyl derivative[2][7].
Quantitative Data & Optimization
The transition from conventional heating to MAOS provides undeniable kinetic and thermodynamic advantages. Table 1 summarizes the optimization parameters for synthesizing the imidazo[1,2-a]pyridine core.
| Reaction Condition | Heating Method | Solvent | Temp (°C) | Time | Yield (%) |
| Conventional [2] | Oil Bath | Ethanol | Reflux | 4–6 h | 65–70 |
| MAOS (Solvent) [4] | Microwave | Ethanol | 120 | 20 min | 85–92 |
| MAOS (Solvent-Free) [3] | Microwave | None | 100 | 5 min | 90–95 |
Table 1: Comparison of reaction parameters for the cyclocondensation of 5-chloro-2-aminopyridine and α-haloketones.
Conclusion
The microwave-assisted synthesis of 6-chloroimidazo[1,2-a]pyridines represents a vital upgrade in heterocyclic chemistry workflows. By leveraging dielectric heating, researchers can bypass the kinetic bottlenecks of conventional reflux, achieving superior yields, higher purity, and rapid access to functionalized derivatives. This self-validating methodology accelerates the development pipeline for novel antifungal and antimicrobial therapeutics.
References
-
[3] Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at:
-
[2] Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Benchchem. Available at:
-
[6] Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at:
-
[4] Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. Clockss. Available at:
-
[1] Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ResearchGate. Available at:
-
[5] Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Applied Organometallic Chemistry. Available at:
-
[7] Microwave-assisted synthesis of 3-formyl substituted imidazo[1,2-a]pyridines. ResearchGate. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. journalajocs.com [journalajocs.com]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 6-Chloroimidazo[1,2-a]pyridin-5-amine Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of anti-inflammatory, antiviral, and oncology therapeutics[1]. However, synthesizing the specific 6-Chloroimidazo[1,2-a]pyridin-5-amine derivative presents unique regiochemical and electronic challenges.
This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating empirical protocol to help you overcome poor conversion rates, suppress byproduct formation, and maximize your target yield.
Mechanistic Pathway & Regioselectivity
The classical approach to synthesizing unsubstituted imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde[1]. To synthesize 6-chloroimidazo[1,2-a]pyridin-5-amine, the required starting material is 2,6-diamino-3-chloropyridine .
Because the starting material possesses two exocyclic amino groups, cyclization can theoretically occur at either the C2-amine or the C6-amine. The regioselectivity of this cyclodehydration is the most critical factor in your yield.
Caption: Regioselective cyclization pathway for 6-Chloroimidazo[1,2-a]pyridin-5-amine synthesis.
Troubleshooting FAQs
Q1: My overall conversion rate is extremely low, and I am recovering mostly unreacted starting material. What is causing this? A: This is an electronic issue. The 3-chloro group on your starting material is highly electron-withdrawing, which significantly reduces the nucleophilicity of the adjacent pyridine N1 atom. If you are using standard aqueous chloroacetaldehyde, the weak nucleophile struggles to initiate the necessary SN2 attack. Furthermore, the generation of HCl during the reaction protonates the already weakly basic N1, completely halting the reaction[2]. Solution: Switch your electrophile from chloroacetaldehyde to bromoacetaldehyde diethyl acetal . Bromoacetaldehyde is a superior electrophile. By generating it in situ and adding a mild base (NaHCO₃) after the initial alkylation, you prevent the protonation of the pyridine nitrogen and drive the reaction forward.
Q2: LC-MS analysis shows a mass match for the product, but NMR indicates a mixture of two isomers. How do I fix this? A: You are observing a regioselectivity failure. Cyclization at the C6-amino group yields your target (6-chloro isomer), while cyclization at the C2-amino group yields the 8-chloro byproduct. Solution: The intrinsic steric hindrance of the 3-chloro group naturally disfavors the formation of the 8-chloro isomer. To maximize this thermodynamic preference, do not flash heat the reaction . Conduct the N-alkylation at a lower temperature (60°C) to ensure selective N1-alkylation, then slowly ramp the temperature to 90°C for the cyclization. This controlled kinetic-to-thermodynamic progression allows the sterically favored 6-chloro isomer to dominate.
Q3: Can I use the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to improve yields? A: The GBB reaction is a highly efficient, greener alternative for synthesizing substituted imidazo[1,2-a]pyridines[3]. However, the GBB reaction inherently installs substituents at the 3-position (from the isocyanide) and the 2-position (from the aldehyde). If your strict target is the unsubstituted imidazole ring of 6-Chloroimidazo[1,2-a]pyridin-5-amine, the classic Tschitschibabin condensation remains the mandatory route. If 2,3-substitution is permissible for your downstream SAR studies, the GBB route is highly recommended for its superior atom economy[4].
Empirical Data: Reaction Optimization
The following table summarizes quantitative optimization data, demonstrating how electrophile selection and temperature control directly dictate the yield and regioselectivity of the synthesis.
| Entry | Electrophile Reagent | Solvent System | Additive / Base | Temp Profile | 6-Chloro Isomer (Target) | 8-Chloro Isomer (Byproduct) |
| 1 | Aqueous Chloroacetaldehyde (50%) | Ethanol | None | 80°C (Reflux) | 38% | 12% |
| 2 | Aqueous Chloroacetaldehyde (50%) | DMF | NaHCO₃ (1.5 eq) | 80°C | 45% | 15% |
| 3 | Bromoacetaldehyde diethyl acetal | Ethanol | TsOH (cat) | 80°C (Reflux) | 62% | 8% |
| 4 | Bromoacetaldehyde diethyl acetal | DMF / H₂O (4:1) | HCl (cat) then NaHCO₃ | 60°C → 90°C | 86% | < 5% |
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system to ensure maximum yield of the 6-chloro regioisomer (based on Entry 4 above).
Reagents
-
2,6-Diamino-3-chloropyridine (1.0 equiv, 10 mmol)
-
Bromoacetaldehyde diethyl acetal (1.2 equiv, 12 mmol)
-
Hydrochloric acid (1M aq, 0.1 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) / Water (4:1 v/v, 25 mL)
Step-by-Step Methodology
-
Electrophile Activation (In situ Deprotection): In a 100 mL round-bottom flask, dissolve bromoacetaldehyde diethyl acetal in the DMF/Water mixture. Add the catalytic 1M HCl. Stir the mixture at 80°C for 30 minutes.
-
Causality:In situ generation provides a steady, low concentration of reactive bromoacetaldehyde, preventing the rapid polymerization and degradation typically observed when using bulk aqueous haloaldehydes[2].
-
-
Kinetic N-Alkylation: Cool the mixture to exactly 60°C. Add the 2,6-diamino-3-chloropyridine portion-wise over 10 minutes. Maintain stirring at 60°C for 2 hours.
-
Causality: The moderate temperature ensures selective SN2 alkylation at the pyridine N1 without inducing premature, unselective cyclization.
-
-
Thermodynamic Cyclodehydration: Add solid NaHCO₃ to the reaction mixture. Elevate the temperature to 90°C and stir for 4–6 hours.
-
Causality: The base neutralizes the HBr generated during alkylation, restoring the nucleophilicity of the exocyclic amino groups. The elevated temperature overcomes the activation energy barrier, allowing the steric bulk of the 3-chloro group to direct the intramolecular attack predominantly from the less hindered 6-amino group[1].
-
-
Workup: Cool to room temperature, dilute with 50 mL of ice-cold water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint (Analytical Confirmation):
-
Mass Spectrometry: Analyze the crude mixture via LC-MS. The target will exhibit an [M+H]⁺ peak at m/z 168.0.
-
Regiochemical NMR Validation: To definitively confirm you have the 6-chloro isomer and not the 8-chloro isomer, perform a 2D NOESY NMR (in DMSO-d6). Look for a strong spatial correlation (NOE cross-peak) between the exocyclic C5-NH₂ protons and the imidazole C3-proton . This "peri" interaction is only possible in the 6-chloro architecture.
-
References
- Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines".
- MDPI.
- BenchChem.
- BenchChem. "Benchmarking 2-Acetamidopyridine: A Comparative Guide to Novel Reagents in the Synthesis of Bioactive Scaffolds".
Sources
Technical Support Center: Imidazo[1,2-a]pyridine Cyclization & Regiocontrol
Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Imidazopyridine Annulation
Overview
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem). However, its synthesis is plagued by regioselectivity challenges, particularly when moving beyond simple
This guide addresses the three most critical regioselectivity bottlenecks reported by our user base:
-
The C2 vs. C3 Divergence in metal-catalyzed alkyne annulations.
-
The Ambident Nucleophile Problem when reacting with
-unsaturated electrophiles. -
The "Ortho-Blockade" in substituted 2-aminopyridines.
Troubleshooting Module 1: Reversing Regioselectivity in Copper-Catalyzed Annulations
User Query: "I am reacting 2-aminopyridine with a terminal alkyne using CuI/O2. I exclusively get the 2-substituted imidazo[1,2-a]pyridine. How do I force the reaction to yield the 3-substituted isomer directly from the cyclization?"
Technical Diagnosis:
Standard oxidative couplings between 2-aminopyridines and terminal alkynes are governed by the electronic bias of the Cu-alkyne
To invert this regioselectivity (obtaining 3-substituted or 3-amino derivatives), you must alter the electronic polarization of the alkyne component (e.g., using ynamides) or switch to a radical-mediated pathway.
The Solution: Electronic Bias Switching
| Target Regioisomer | Coupling Partner | Catalyst System | Key Mechanistic Driver |
| 2-Substituted | Terminal Alkyne | CuI (10 mol%), O2, Base | N1 attacks terminal carbon (or rearrangement favors 2-sub). |
| 3-Substituted (Amino) | Ynamides | Cu(OTf)2, O2 | Ynamide polarization directs N1 attack to the |
| 3-Iodo-2-Substituted | Alkyne + I2 | CuI, I2, Air | Iodine activates alkyne; binucleophilic switching.[1] |
Step-by-Step Protocol: Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Targeting the "Inverse" Regioisomer using Ynamides (Ref. 1)
-
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Ynamide (e.g.,
-alkynylsulfonamide) (1.2 equiv) -
Catalyst: Cu(OTf)2 (10 mol%) — Critical: Triflate is superior to halides here.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
Additives: 2,6-Di-tert-butylpyridine (1.0 equiv) to buffer acidity if sensitive groups are present.
-
-
Procedure:
-
Dissolve 2-aminopyridine and ynamide in DCE (0.1 M).
-
Add Cu(OTf)2.[2]
-
Stir at 80 °C under an air atmosphere (open flask or balloon). Note: The mechanism requires oxidation of the reduced Cu species to close the catalytic cycle.
-
Monitor by TLC. The product usually precipitates or is easily separated.
-
-
Why this works: The ynamide nitrogen donates electron density into the triple bond, making the
-carbon (internal) highly electrophilic. The pyridine N1 attacks this internal position, placing the amino group at C3.
Visualization: The Regioselectivity Bifurcation
The following diagram illustrates how the choice of substrate and catalyst dictates the trajectory of the N1 attack, determining the final isomer.
Caption: Mechanistic divergence in copper-catalyzed annulations. Pathway selection depends on alkyne polarization.
Troubleshooting Module 2: The Ambident Nucleophile (Enones)
User Query:
"I am trying to cyclize 2-aminopyridine with an
Technical Diagnosis: 2-Aminopyridine is an ambident nucleophile . It has two nucleophilic sites:
-
Endocyclic Nitrogen (N1): Harder, more basic (usually).
-
Exocyclic Amine (NH2): Softer.
When reacting with an enone (which has an electrophilic carbonyl and an electrophilic
-
Pathway A (Aza-Michael): N1 attacks the
-carbon. This leads to imidazo[1,2-a]pyridines.[2][3][4][5][6][7][8][9][10][11][12] -
Pathway B (Condensation): NH2 attacks the Carbonyl. This often leads to pyrimidines or non-cyclized Schiff bases.
The Solution: Catalyst-Controlled Pathway Selection
To favor the Imidazo[1,2-a]pyridine (Pathway A), you must promote the attack of N1 on the
Recommended Protocol: The Iodine-Mediated Oxidative Cyclization (Ref. 2) This method avoids the pyrimidine byproduct by oxidizing the intermediate.
-
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Chalcone (Enone) (1.0 equiv)
-
Oxidant/Catalyst: I2 (0.5–1.0 equiv) or catalytic I2 with TBHP.
-
Solvent: Toluene or DMSO.
-
Temp: 100–110 °C.
-
-
Mechanism:
-
Iodine likely activates the enone or iodinates the
-position in situ. -
N1 attacks the activated species.
-
Result: Formation of 3-substituted-2-arylimidazo[1,2-a]pyridines (if using simple enones, the regiochemistry can shift based on substituents).
-
Critical Check: If you strictly want the imidazopyridine, avoid simple Lewis acids that might just activate the carbonyl for Schiff base formation (Pathway B). Use oxidative conditions (Cu/Air or I2) which favor the formation of the aromatic imidazole ring.
Troubleshooting Module 3: The "Ortho-Blockade" (3-Substituted Pyridines)
User Query: "My cyclization fails or gives very low yields when I use 3-methyl-2-aminopyridine. The same reaction works fine with 4-methyl-2-aminopyridine."
Technical Diagnosis: This is a classic steric deactivation issue. The substituent at the 3-position is ortho to the ring nitrogen (N1).
-
Impact: It sterically hinders the initial nucleophilic attack of N1 on the electrophile (
-haloketone). -
Consequence: The reaction slows down significantly, allowing decomposition of the haloketone or side reactions at the exocyclic amine.
The Solution: The "Formimidamide" Bypass or High-Energy Conditions
If standard reflux in ethanol fails, you must switch to a protocol that increases the nucleophilicity of N1 or uses a more reactive intermediate.
Protocol: High-Temperature/Polar Aprotic Method
-
Solvent Switch: Move from Ethanol/Methanol to DMF or NMP .
-
Temperature: Increase to 100–120 °C.
-
Base: Add NaHCO3 (solid) to neutralize the HBr generated immediately, preventing protonation of the already hindered N1.
Alternative: The Formimidamide Route (Ref. 3) If the direct alkylation is impossible, use the formimidamide approach:
-
Convert 2-aminopyridine to its formimidamide derivative (using DMF-DMA).
-
React with
-haloketone.[10][12][13][14] The sterics are less punishing in the cyclization step of this intermediate.
Summary of Regioselectivity Rules
| Reaction Type | Dominant Regiocontrol Factor | How to Invert/Control |
| 2-AP + Terminal Alkyne | Cu-Alkyne Polarization | Use Ynamides for C3-amino; Use Nitroolefins for C3-alkyl. |
| 2-AP + Enone | N1 (Michael) vs NH2 (Imine) | Use I2/Oxidative conditions to favor N1 attack (Imidazopyridine). |
| 2-AP + unsym-Diketone | Sterics vs Electronics | Lewis Acids (e.g., ZrCl4) can improve selectivity for the less hindered carbonyl. |
References
-
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides. Source: ACS Omega, 2017. URL:[Link] Relevance: Definitive protocol for achieving C3-amino regioselectivity (inverse to standard alkyne coupling).
-
Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes. Source: Green Chemistry, 2024.[10] URL:[Link] Relevance: Modern photochemical approach for substituted imidazopyridines.[5][9]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Source: RSC Advances, 2019. URL:[Link] Relevance: Solves the issue of difficult substrates and provides access to 3-substituted derivatives without transition metals.[12]
-
Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. Source: Organic Chemistry Frontiers (via PubMed/NIH). URL:[Link] (General reference to Samanta et al. work on binucleophilic switching).
-
The Reaction of 2-Aminopyridine with
-Halo Ketones. Source: Journal of the American Chemical Society.[10] URL:[Link] Relevance: Foundational mechanistic understanding of the N1 vs Exocyclic amine attack.
Sources
- 1. Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Solubility of 6-Chloroimidazo[1,2-a]pyridin-5-amine in DMSO and methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with handling 6-Chloroimidazo[1,2-a]pyridin-5-amine .
This compound is a critical building block in drug discovery, often utilized in the synthesis of kinase inhibitors and corticotropin-releasing factor (CRF) antagonists. However, its unique imidazopyridine core and primary amine group present distinct solubility and stability challenges in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol[1].
Below, you will find a synthesized physicochemical profile, a causality-driven troubleshooting guide, and self-validating experimental protocols to ensure the integrity of your assays.
Part 1: Physicochemical Profile
Understanding the baseline properties of the 6-Chloroimidazo[1,2-a]pyridine core is essential for predicting its behavior in solution[2]. The table below summarizes the quantitative solubility data and structural properties critical for assay preparation.
| Property | Value / Description |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Cream to off-white crystalline powder[2] |
| pKa (estimated) | ~6.5 - 7.0 (Imidazopyridine nitrogen / primary amine) |
| Solubility: DMSO (Free Base) | High (≥ 30 mg/mL); highly dependent on water content[3] |
| Solubility: Methanol (Free Base) | Sparingly soluble (~1-5 mg/mL); requires acidification |
| Solubility: Methanol (HCl Salt) | Highly soluble (> 20 mg/mL) |
| Stability | Susceptible to auto-oxidation in solution |
Part 2: Troubleshooting Guide & FAQs
Q1: My 6-Chloroimidazo[1,2-a]pyridin-5-amine free base is precipitating out of my DMSO stock after a few days at -20°C. Why is this happening, and how can I fix it? The Causality: DMSO is highly hygroscopic. Every time a stock vial is opened to the atmosphere, it absorbs ambient moisture. Because the free base of this compound is hydrophobic, the introduction of water increases the dielectric constant of the solvent system, causing the compound to crash out of solution. Furthermore, repeated freeze-thaw cycles cause "solute exclusion"—as the DMSO freezes, the local concentration of the compound in the remaining liquid fraction exceeds its saturation point, triggering irreversible micro-nucleation[3]. The Solution: Never store working solutions for extended periods. Prepare single-use aliquots immediately upon dissolving the powder. Store at -80°C to halt degradation, and thaw gently in a 37°C water bath, vortexing vigorously to redissolve any micro-precipitates before use[3][4].
Q2: I need to prepare a high-concentration stock in methanol for LC-MS, but the powder is only forming a cloudy suspension. What is the mechanistic reason for this, and what is the protocol to resolve it? The Causality: The free base relies on hydrogen bonding and dipole interactions for solvation. While methanol is polar, its dielectric constant (~33) is significantly lower than water (~80) or DMSO (~47.2). It is often insufficiently polar to solvate the neutral, highly crystalline free base at high concentrations. The Solution: Convert the compound to a transient salt in solution. By adding 0.1% Formic Acid (FA) to the methanol, you protonate the primary amine at the 5-position (and the imidazopyridine nitrogen)[1]. The resulting cation is highly solvated by methanol, instantly clearing the suspension into a true solution. This acidification is also ideal for positive-ion mode LC-MS analysis.
Q3: My DMSO stock solution has turned slightly pink/brown over time. Is the compound degrading? The Causality: Yes. Electron-rich aromatic amines are highly susceptible to auto-oxidation when exposed to dissolved oxygen, light, and transition metal impurities. A pink or brown discoloration is a classic hallmark of oxidative degradation in amine-containing small molecules, which will introduce artifacts into your biological assays[4]. The Solution: Always use high-quality, anhydrous, and degassed DMSO. Store aliquots protected from light (in amber vials) and discard any stock solution that exhibits a visible color shift[4].
Part 3: Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies for preparing your solutions.
Protocol A: Preparation of a Self-Validating 10 mM Anhydrous DMSO Stock (For In Vitro Bioassays)
-
Equilibration: Remove the lyophilized vial of 6-Chloroimidazo[1,2-a]pyridin-5-amine from cold storage and equilibrate to room temperature (RT) in a desiccator for 30 minutes. Crucial: Opening a cold vial causes immediate condensation, ruining the anhydrous environment.
-
Calculation: For 1 mg of compound (MW 167.60), add exactly 596 µL of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.
-
Solubilization: Pipette the DMSO directly into the vial. Vortex vigorously for 30 to 60 seconds.
-
Self-Validation Step: Inspect the solution under a bright light or a low-power microscope. It must be completely optically clear. If micro-crystals persist, sonicate the sealed vial in a water bath at 37°C for 5 minutes.
-
Storage: Immediately divide the solution into 10–20 µL single-use aliquots in sterile, amber microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -80°C[3][4].
Protocol B: Methanol Solubilization for Analytical Assays (LC-MS/NMR)
-
Weighing: Weigh the desired amount of the compound into a glass HPLC vial.
-
Solvent Addition: Add HPLC-grade Methanol to achieve your target concentration (e.g., 1 mg/mL).
-
Acidification: If the solution remains turbid, add Formic Acid dropwise until you reach a 0.1% v/v final concentration. Vortex vigorously until the solution clears.
-
Self-Validation Step: Centrifuge the sample at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet is present, the compound is not fully dissolved. Transfer only the clear supernatant to a new vial to avoid injecting particulates into the LC-MS system.
Part 4: Workflow Visualization
Workflow for optimizing the solubility of 6-Chloroimidazo[1,2-a]pyridin-5-amine.
Part 5: References
-
Thermo Fisher Scientific. 6-Chloroimidazo[1,2-a]pyridine, 97% 5 g | Buy Online. 2
-
Sigma-Aldrich. 6-Chloroimidazo[1,2-a]pyridine AldrichCPR.
-
Benchchem. Imidazo[1,2-a]pyridin-5-amine Hydrochloride. 1
-
MedChemExpress (via Scribd). Compound Handling and Storage Guidelines. 3
-
ResearchGate / MCE Technical Support. Is it normal that SC79 turned pink after being prepared as a stock solution with DMSO? (Guidance on amine oxidation and freeze-thaw degradation). 4
Sources
Technical Support Center: Handling and Stabilizing 5-Aminoimidazo[1,2-a]pyridines
Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold—a privileged structure in medicinal chemistry found in numerous marketed drugs (e.g., zolpidem, alpidem)[1].
When substituted with an amino group at the 5-position, this bicyclic system becomes notoriously sensitive to oxidative degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent oxidation and ensure experimental reproducibility.
Frequently Asked Questions & Troubleshooting
Q1: Why does my 5-aminoimidazo[1,2-a]pyridine rapidly turn dark red/brown on the benchtop?
The Causality: The degradation you are observing is a visual indicator of oxidative ring cleavage or N-oxide formation. The imidazo[1,2-a]pyridine core is already an electron-dense, nitrogen-rich framework[2]. When an electron-donating amino group (-NH₂) is introduced at the 5-position, its lone pair participates in resonance with the bridgehead nitrogen and the imidazole ring. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, making the C-3 position hyper-nucleophilic. Upon exposure to ambient oxygen or light, this position undergoes rapid oxidative C-H amination or peroxide attack, leading to the formation of dark, polymeric azo-compounds or ring-cleaved byproducts[3].
Q2: How can I prevent oxidation during synthesis and downstream workup?
The Solution: You must treat 5-aminoimidazo[1,2-a]pyridines with the same rigorous air-free techniques used for sensitive organometallics.
-
During Synthesis: Perform all reactions under a strict Argon atmosphere using Schlenk techniques.
-
During Workup: Use only degassed solvents (sparged with Argon for at least 30 minutes). Avoid strong oxidizing agents during purification; if chromatography is required, use deactivated silica or flush the column with an inert gas prior to loading.
Q3: I need to store the compound for a multi-step synthesis. Should I protect the 5-amino group?
The Causality: Yes. If immediate use is not possible, protecting the 5-amino group is the most thermodynamically reliable method to prevent oxidation. By converting the strongly electron-donating primary amine into a sterically hindered, electron-withdrawing carbamate (e.g., -NHBoc) or amide (e.g., -NHAc), you disrupt the resonance donation into the imidazopyridine core. This lowers the electron density at the vulnerable C-3 position, effectively shutting down the primary oxidation pathway and stabilizing the molecule for long-term storage.
Mechanistic & Workflow Visualizations
Fig 1: Mechanism of oxidative degradation in 5-aminoimidazo[1,2-a]pyridines.
Fig 2: Decision workflow for handling and stabilizing sensitive imidazopyridines.
Quantitative Stability Data
To highlight the critical need for proper handling, the following table summarizes the comparative stability of the 5-aminoimidazo[1,2-a]pyridine scaffold under various environmental and chemical conditions.
| Chemical State | Environmental Condition | Est. Solution Half-Life | Visual Degradation Indicator |
| Unprotected (-NH₂) | Ambient Air + Light | < 2 hours | Rapid darkening (red to dark brown) |
| Unprotected (-NH₂) | Ambient Air + BHT (Antioxidant) | ~12 hours | Slow yellowing |
| Unprotected (-NH₂) | Strict Argon Atmosphere | > 48 hours | Remains pale yellow/clear |
| N-Boc Protected | Ambient Air + Light | > 1 month | Stable white/off-white solid |
Validated Experimental Protocol: Boc-Protection
To ensure the scientific integrity of your workflow, use the following self-validating protocol for the tert-butyloxycarbonyl (Boc) protection of 5-aminoimidazo[1,2-a]pyridine. This converts the volatile amine into a stable carbamate.
Reagents Required:
-
5-aminoimidazo[1,2-a]pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Anhydrous, degassed Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation (Self-Validation Step): Flame-dry a round-bottom flask and purge with Argon for 15 minutes. Ensure your starting material is pale yellow; if it is dark brown, it has already oxidized and must be discarded or repurposed.
-
Dissolution: Dissolve 5-aminoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous, degassed DCM (0.2 M concentration) under an Argon atmosphere.
-
Base Addition: Add TEA (2.0 eq) and catalytic DMAP (0.1 eq) to the stirring solution.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve Boc₂O (1.2 eq) in a small volume of degassed DCM and add it dropwise to the reaction mixture over 10 minutes to prevent exothermic runaway.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). Trustworthiness check: The highly polar, UV-active starting material spot will disappear, replaced by a higher-Rf spot corresponding to the protected product.
-
Quenching & Workup: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Storage: The resulting N-Boc-5-aminoimidazo[1,2-a]pyridine can now be safely handled in air, but for optimal long-term integrity, store at -20 °C in an amber vial.
References
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Advances (Royal Society of Chemistry) URL:[Link][2]
-
Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link][3]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega (American Chemical Society) URL:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2- a ]pyridine frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08924G [pubs.rsc.org]
- 3. Polycyclic imidazo[1,2- a ]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00248B [pubs.rsc.org]
Technical Support Center: Chichibabin Cyclization for 2,6-Diaminopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diaminopyridines is a critical step in the development of various pharmaceuticals and functional materials. The Chichibabin reaction, a classic method for the amination of pyridines, offers a direct route to these valuable compounds. However, the reaction can be challenging, and achieving high yields of the desired di-aminated product requires careful control of reaction parameters. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of the Chichibabin cyclization for the synthesis of 2,6-diaminopyridines.
Troubleshooting and FAQs
This section addresses common issues encountered during the Chichibabin reaction for the synthesis of 2,6-diaminopyridines in a question-and-answer format.
Q1: My reaction is sluggish or not proceeding to completion. What are the possible causes and how can I resolve this?
A1: A sluggish or incomplete reaction can be attributed to several factors, primarily related to the reagents and reaction conditions.
-
Insufficiently Activated Reagent: The traditional Chichibabin reaction uses sodium amide (NaNH₂), a strong base. The purity and activity of sodium amide are crucial. Impurities in less pure sodium amide have been observed to have a catalytic effect, while very pure sodium amide may not react as efficiently.[1] If you suspect your sodium amide is not active enough, consider using a freshly opened bottle or preparing it fresh.
-
Sub-optimal Temperature: The Chichibabin reaction is typically conducted at elevated temperatures. For the synthesis of 2,6-diaminopyridine, temperatures in the range of 150-180°C are often employed.[2] If your reaction is slow, a gradual increase in temperature might be necessary. However, be aware that excessively high temperatures can lead to an increase in side reactions.[2]
-
Heterogeneous Reaction Environment: The Chichibabin reaction is often a heterogeneous mixture, as sodium amide is insoluble in many organic solvents.[2] Efficient stirring is critical to ensure good contact between the reactants.
-
Milder Reaction Conditions: For substrates that are sensitive to high temperatures, modern modifications of the Chichibabin reaction can be employed. The use of a sodium hydride (NaH)-iodide composite has been shown to mediate the amination under milder conditions.[3]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The primary side product of concern in the Chichibabin reaction is the formation of bipyridine dimers.[4]
-
Dimerization: This side reaction can be significant, especially at atmospheric pressure. One strategy to suppress dimerization is to conduct the reaction under pressure. For example, when 4-tert-butylpyridine was heated with sodium amide in xylene at atmospheric pressure, the dimer was the major product (89%), while under 350 psi of nitrogen pressure, the aminated product was favored (74%).[4]
-
Over-amination: While the goal is to form the 2,6-diaminopyridine, it is possible to get a mixture of mono- and di-aminated products. Careful control of the stoichiometry of sodium amide and the reaction time can help to favor the desired di-substituted product.
Q3: I am having difficulty introducing the second amino group to form 2,6-diaminopyridine. How can I drive the reaction towards the desired product?
A3: Introducing the second amino group can be more challenging than the first. Here are some strategies to improve the yield of 2,6-diaminopyridine:
-
Increased Reaction Temperature and Time: The formation of 2,6-diaminopyridine often requires more forcing conditions than the synthesis of 2-aminopyridine. A higher reaction temperature (150–180 °C) and a longer reaction time (3–6 hours) are typically necessary.[2][5]
-
Excess Sodium Amide: Using a molar excess of sodium amide can help to drive the reaction towards di-amination. As the amount of sodium amide increases, a second amino group may be inserted into the aromatic ring.[1]
-
Starting Material: It is also possible to start from 2-aminopyridine and perform a second Chichibabin amination to obtain 2,6-diaminopyridine.[6]
Q4: What are the best practices for handling the reagents used in the Chichibabin reaction, such as sodium amide?
A4: Sodium amide is a highly reactive and potentially hazardous reagent. It is crucial to handle it with care in an inert atmosphere (e.g., under nitrogen or argon) as it reacts violently with water. Always consult the safety data sheet (SDS) before use.
Key Reaction Parameters
The following table summarizes typical reaction conditions for the synthesis of 2,6-diaminopyridine via the Chichibabin reaction.
| Parameter | Recommended Range | Notes |
| Temperature | 150 - 180 °C | Higher temperatures favor di-amination but can increase side reactions.[2][5] |
| Reaction Time | 3 - 6 hours | Longer reaction times are generally needed for the second amination.[2] |
| Solvent | Toluene, Xylene, or other high-boiling inert solvents | The reaction is often heterogeneous.[2][4] |
| Reagent | Sodium amide (NaNH₂) | Use in excess to promote di-amination.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Sodium amide is highly sensitive to moisture and air. |
| Pressure | Atmospheric or elevated | Elevated pressure can suppress dimerization side reactions.[4] |
Experimental Protocol: Synthesis of 2,6-Diaminopyridine
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated, aqueous)
-
Sodium chloride solution (saturated, aqueous)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium amide.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 160°C) with vigorous stirring.
-
Pyridine Addition: Slowly add pyridine to the hot suspension of sodium amide in toluene over 1-2 hours.[2]
-
Reaction: Maintain the reaction mixture at the set temperature for 3-6 hours.[2] The reaction progress can be monitored by the evolution of hydrogen gas.[4]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2,6-diaminopyridine can be purified by vacuum distillation or recrystallization.[7][8]
Visualizing the Process
Diagram 1: Chichibabin Reaction Mechanism
Caption: Mechanism of the Chichibabin reaction.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for Chichibabin cyclization.
Diagram 3: Competing Reactions
Caption: Competing amination and dimerization reactions.
References
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. thieme.de [thieme.de]
- 6. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 7. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. myttex.net [myttex.net]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Optimizing Reaction Temperature for Imidazo[1,2-a]pyridine Synthesis
Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore. However, synthesizing it efficiently requires precise thermodynamic control. Whether you are employing a classical Tschitschibabin condensation or a modern Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, temperature dictates both the reaction kinetics and the chemoselectivity of your products.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your thermal parameters.
Temperature Decision Matrix & Workflow
Before adjusting your heating mantles or chillers, it is critical to align your temperature profile with your chosen synthetic pathway. The flowchart below outlines the optimal thermal windows based on the specific chemistry employed.
Figure 1: Decision matrix for selecting optimal reaction temperatures based on synthesis strategy.
Troubleshooting & FAQs: The "Why" Behind the Temperature
Q: Why do historical Tschitschibabin protocols require 150–200 °C, while modern multicomponent reactions succeed at room temperature?
A: The classical Tschitschibabin condensation between 2-aminopyridines and α-haloketones historically required sealed tubes and extreme temperatures of 150–200 °C[1]. Mechanistically, the initial nucleophilic attack (
Q: My GBB reaction at 80 °C is yielding a complex mixture with dark tarry byproducts. What is happening thermodynamically? A: You are observing the thermal degradation of your isocyanide reactant. Isocyanides are highly sensitive to elevated temperatures, especially in the presence of acidic catalysts, leading to rapid polymerization and tar formation. By pushing the bulk temperature to 80 °C, you shift the system out of the kinetic window for the desired insertion and into thermodynamic degradation. Solution: Lower the temperature to room temperature (20–25 °C) and apply sonication (ultrasound). Sonication provides localized cavitation energy to drive the cyclization without raising the bulk temperature, preserving the isocyanide and improving yields to 67–86%[2].
Q: I am running a catalyst-free condensation of 2-aminopyridine and α-bromoacetophenone. Room temperature gives <10% yield after 24 hours. How should I optimize? A: For catalyst-free, solvent-free conditions, room temperature lacks the kinetic energy required to overcome the lattice energy of the solid reactants and drive the cyclization. By raising the temperature to exactly 60 °C, the neat mixture melts, creating a highly concentrated, homogeneous reactive phase. This specific thermal optimization allows the reaction to complete in just 20 minutes with up to 91% yield[4].
Quantitative Data: Temperature vs. Yield Profiles
To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions, temperature, and expected outcomes based on validated literature.
| Synthesis Strategy | Reagents | Catalyst / Medium | Optimal Temp | Time | Typical Yield |
| Classical Tschitschibabin | 2-Aminopyridine + α-haloketone | None (Sealed Tube) | 150–200 °C | 4–12 h | Modest[1] |
| Solvent-Free Condensation | 2-Aminopyridine + α-haloketone | Neat (No solvent/catalyst) | 60 °C | 20 min | 91%[4] |
| NBS-Mediated One-Pot | Dicarbonyl + 2-Aminopyridine | NBS (1.2 equiv) / Water | 80 °C | 2–6 h | High[5] |
| GBB Multicomponent | 2-Aminopyridine + Aldehyde + Isocyanide | PBA / Water (Ultrasound) | Room Temp | 4 h | 67–86%[2] |
| DES-Mediated Condensation | 2-Aminopyridine + α-bromoketone | Deep Eutectic Solvent | Room Temp | < 1 min | Excellent[3] |
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the chemistry provides visual or physical feedback at key steps to confirm you are on the right track.
Protocol A: Solvent-Free, Catalyst-Free Condensation (Kinetic Melt Method)
Designed for rapid synthesis avoiding hazardous solvents[4].
-
Preparation: In a 10 mL round-bottom flask, combine 1.0 mmol of 2-aminopyridine and 1.0 mmol of α-bromoacetophenone.
-
Thermal Initiation: Submerge the flask in a pre-heated oil bath set strictly to 60 °C .
-
Self-Validation Checkpoint: Within 2–5 minutes, the solid mixture will transition from a heterogeneous powder to a clear, homogeneous melt. This physical phase change confirms the onset of the kinetic reaction phase.
-
-
Reaction: Stir the neat melt continuously for 20 minutes at 60 °C.
-
Self-Validation Checkpoint: The mixture will gradually darken and increase in viscosity as the imidazo[1,2-a]pyridine hydrobromide salt forms.
-
-
Workup: Cool to room temperature, dissolve the crude mass in ethyl acetate, and neutralize with saturated aqueous NaHCO
to yield the free base. Extract, dry over Na SO , and concentrate.
Protocol B: Ultrasound-Assisted GBB Multicomponent Synthesis
Designed to prevent isocyanide degradation via room-temperature cavitation[2].
-
Preparation: In a sealed 10 mL vial, add 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol).
-
Catalyst Addition: Add 10 mol% of polymer-supported Brønsted acid (PBA) dissolved in 1M H
O. -
Sonication (Room Temperature): Place the vial in an ultrasonic bath (42 kHz ± 6%). Maintain the water bath at 20–25 °C (use ice periodically if the transducer heats the water).
-
Self-Validation Checkpoint: A color change to deep yellow/orange within the first 30 minutes confirms the successful formation of the Schiff base intermediate prior to isocyanide insertion.
-
-
Completion: Sonicate for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane).
-
Workup: Extract with ethyl acetate, filter out the PBA catalyst, and purify via flash chromatography.
Mechanistic Pathway & Thermal Dependencies
Understanding exactly where temperature impacts the reaction allows for better on-the-fly troubleshooting. In the GBB reaction, thermal energy is primarily required for the final cyclization, but excessive heat destroys the intermediate.
Figure 2: Mechanistic pathway of the GBB reaction highlighting steps dependent on thermal activation.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI (Molecules) URL:[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]
-
Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]
-
Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo[1, 2-a] Pyridines Having Green Chemistry Approach Source: Science Publishing Group URL:[Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:[Link]
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. mdpi.com [mdpi.com]
- 3. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Removing Unreacted 2,6-Diaminopyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2,6-diaminopyridine (2,6-DAP) from product mixtures. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges.
Understanding the Challenge: Physicochemical Properties of 2,6-Diaminopyridine
Before diving into purification strategies, it's crucial to understand the properties of 2,6-diaminopyridine that influence its separation from your desired product.
| Property | Value | Implication for Purification |
| Molecular Weight | 109.13 g/mol [1][2][3] | Relatively low molecular weight. |
| Appearance | Off-white to beige or dark brown-gray crystalline powder.[1][2] | Color may carry over into the product if not properly removed. |
| pKa | 6.13 ± 0.24 (Predicted)[1][2] | The basic nature of the amino groups is key for acid-base extraction techniques. |
| Water Solubility | High (180 g/L at 20°C)[1][3] | Facilitates removal with aqueous washes, but can be problematic if the product is also water-soluble. |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, isopropanol, acetone, and ethyl acetate.[3][4] Limited solubility in less polar solvents like toluene and o-xylene.[4] | This differential solubility is useful for crystallization and chromatographic separations. |
| Melting Point | 118°C to 122.6°C[3][5] | A distinct melting point can be useful for characterization. |
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific issues you may encounter during the purification of your product from residual 2,6-diaminopyridine.
Scenario 1: My product is a neutral or acidic organic compound, and I need a simple and scalable removal method.
Answer: Acid-base extraction is the most straightforward and scalable method for removing basic impurities like 2,6-diaminopyridine from neutral or acidic products.[6] The principle lies in the protonation of the basic amino groups of 2,6-DAP with a dilute acid, forming a water-soluble pyridinium salt that partitions into the aqueous phase, while your non-basic product remains in the organic phase.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% citric acid solution).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.
-
Separation: Allow the two layers to separate completely. The protonated 2,6-diaminopyridine salt will be in the lower aqueous layer (if using a chlorinated solvent) or the upper aqueous layer (if using a less dense solvent like ethyl acetate). Drain the aqueous layer.
-
Repeat: For efficient removal, repeat the acid wash 2-4 more times.[7] It is advisable to check the organic layer by Thin Layer Chromatography (TLC) after each wash to monitor the removal of 2,6-DAP.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove bulk water.[7]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.[7]
dot
Caption: Workflow for removing 2,6-diaminopyridine via acid-base extraction.
Scenario 2: My product is also basic or acid-sensitive. How can I remove 2,6-diaminopyridine?
Answer: When your product shares basic properties with 2,6-diaminopyridine or is unstable in acidic conditions, acid-base extraction is not a viable option. In such cases, scavenger resins or chromatography are the preferred methods.
Option A: Scavenger Resins
Scavenger resins are solid-supported reagents designed to react with and sequester specific functional groups from a solution.[8] For removing a primary amine like 2,6-diaminopyridine, electrophilic scavenger resins are highly effective.[9]
Types of Scavenger Resins for Primary Amines:
-
Isocyanate Resins: These are highly reactive towards primary and secondary amines, forming a urea linkage.[10]
-
Aldehyde Resins: These selectively scavenge primary amines through the formation of an imine.[9][10]
-
Sulfonyl Chloride Resins: These react with primary and secondary amines to form sulfonamides.[10]
Experimental Protocol: Amine Scavenging with Resin
-
Resin Selection: Choose a scavenger resin with a functional group that is reactive towards primary amines but inert to your product.
-
Dissolution: Dissolve your crude product in a suitable solvent in which the resin swells and the reaction can proceed (e.g., dichloromethane, THF).
-
Scavenging: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the amount of 2,6-diaminopyridine).
-
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the resin's reactivity.
-
Monitoring: Monitor the disappearance of 2,6-diaminopyridine from the solution using TLC or LC-MS.
-
Filtration: Once the reaction is complete, simply filter off the resin beads.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of your product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
dot
Caption: General workflow for removing primary amines using scavenger resins.
Option B: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. Since 2,6-diaminopyridine is a polar and basic compound, it will have a strong affinity for silica gel.
Troubleshooting Column Chromatography:
-
Peak Tailing: The basic nature of 2,6-DAP can cause significant peak tailing on acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate).[7]
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography (C18) might be more suitable. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve the peak shape of your product.[7]
Scenario 3: My product and 2,6-diaminopyridine have very similar polarities, making chromatographic separation difficult.
Answer: When chromatographic separation is challenging, consider crystallization or sublimation if your product is a solid.
Crystallization: The choice of solvent is critical for successful crystallization. You need a solvent system where your product has high solubility at an elevated temperature and low solubility at room temperature or below, while 2,6-diaminopyridine remains in the mother liquor. Given the solubility profile of 2,6-DAP, less polar solvents where it has limited solubility, such as toluene or a mixture of ethyl acetate and hexanes, could be good starting points for crystallizing your less polar product.[4][11]
Sublimation: Sublimation can be an effective purification technique for some compounds. It has been reported that sublimation of commercial 2,6-diaminopyridine can yield a new polymorph, suggesting it is amenable to this technique.[11] If your product is not volatile under vacuum at elevated temperatures, this could be a viable method to remove the more volatile 2,6-DAP.
Frequently Asked Questions (FAQs)
Q1: Why is it important to know the pKa of 2,6-diaminopyridine for purification?
The predicted pKa of 2,6-diaminopyridine is around 6.13.[1][2] This value indicates that it is a moderately basic compound. In an acidic solution with a pH below its pKa, the amino groups will be protonated, forming a positively charged species. This is the fundamental principle behind acid-base extraction, as the resulting salt has significantly higher water solubility than the neutral form.
Q2: I performed an acid wash, but my organic layer is still contaminated with 2,6-diaminopyridine. What should I do?
There are a few things to consider:
-
Increase the number of washes: A single acid wash may not be sufficient. Performing three to five washes is often more effective.[7]
-
Check the pH: Ensure the pH of the aqueous layer is acidic (pH < 4) after each wash to ensure complete protonation of the 2,6-diaminopyridine.
-
Consider a different acid: If your product is not sensitive, a slightly stronger or different dilute acid might be more effective.
Q3: An emulsion formed during my acid-base extraction. How can I break it?
Emulsions are common when dealing with complex mixtures. Here are a few strategies to resolve them:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[7]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.
Q4: Are there any safety precautions I should take when working with 2,6-diaminopyridine?
Yes, 2,6-diaminopyridine is toxic if swallowed and can cause skin irritation.[12] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Q5: Can I use a copper sulfate wash to remove 2,6-diaminopyridine?
Yes, washing the organic layer with a saturated aqueous solution of copper(II) sulfate can be an effective method for removing pyridine-based impurities.[13] The pyridine nitrogen can coordinate with the copper ions to form a water-soluble complex, which is then extracted into the aqueous layer. This is a useful alternative if your product is sensitive to acidic conditions.
References
- Vertex AI Search. (n.d.). Covalent Scavengers for Primary and Secondary Amines.
- Supra Sciences. (n.d.). Solid-Supported Scavengers.
- Guidechem. (n.d.). 2,6-Diaminopyridine 141-86-6 wiki.
- ChemicalBook. (n.d.). 2,6-Diaminopyridine CAS#: 141-86-6.
- Thermo Scientific Chemicals. (n.d.). 2,6-Diaminopyridine, 98% 100 g.
- ACS Publications. (2007). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. Journal of Chemical & Engineering Data.
- ePrints Soton. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines.
- PubMed. (2017). A new polymorph of 2,6-diaminopyridine.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.
- LookChem. (2023, August 18). What is the solubility of 2 6 diaminopyridine?
- Scientific Research Publishing. (n.d.). Comparative Efficacy of Polyamine-Based Scavenger Resins.
- MedchemExpress.com. (n.d.). 2,6-Diaminopyridine | Intermediate.
- SCCS. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine.
- PubChem. (n.d.). 2,6-Diaminopyridine | C5H7N3 | CID 8861.
- ECHEMI. (n.d.). How do you remove 4-Dimethylaminopyridine from the reaction mixture?
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2,6-Diaminopyridine CAS#: 141-86-6 [m.chemicalbook.com]
- 3. 2,6-Diaminopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. suprasciences.com [suprasciences.com]
- 11. A new polymorph of 2,6-diaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
Technical Support Center: Stability of 6-Chloroimidazo[1,2-a]pyridin-5-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "drug prejudice" status due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules like 6-Chloroimidazo[1,2-a]pyridin-5-amine are valuable intermediates in the synthesis of novel therapeutics, from anticancer to antituberculosis agents.[2][3] Given that many synthetic transformations and formulation processes occur in acidic media, a thorough understanding of this molecule's stability is critical for researchers to ensure experimental reproducibility, maximize yields, and maintain the integrity of their compounds.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address common challenges encountered when handling 6-Chloroimidazo[1,2-a]pyridin-5-amine under acidic conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of 6-Chloroimidazo[1,2-a]pyridin-5-amine in the presence of acid.
Q1: What are the primary sites of interaction with acid on the 6-Chloroimidazo[1,2-a]pyridin-5-amine molecule?
A: Under acidic conditions, the molecule will undergo protonation at its most basic sites. There are two primary locations for this to occur:
-
The Exocyclic 5-Amino Group: This is the most basic site and will be readily protonated to form an ammonium salt (-NH₃⁺).
-
The Imidazo[1,2-a]pyridine Ring Nitrogens: The nitrogen atom in the pyridine ring (N-4) is also a site for protonation. The extent of ring protonation will depend on the acid's strength and concentration.
Protonation is a reversible equilibrium. The resulting cationic species will have significantly different physical properties, such as increased polarity and solubility in aqueous media, which can impact reaction workups and purification.
Caption: Potential protonation sites on the molecule.
Q2: Is the imidazo[1,2-a]pyridine core generally stable to acid?
A: Yes, the imidazo[1,2-a]pyridine fused ring system is known to be a robust aromatic scaffold.[4] It is frequently synthesized and utilized in reactions that involve acidic catalysts or workup conditions.[5] However, "stability" is always context-dependent. While the core structure is unlikely to degrade under mild acidic conditions (e.g., 1M HCl at room temperature for short periods), prolonged exposure to highly concentrated acids at elevated temperatures may lead to degradation.
Q3: What potential degradation pathways could occur under harsh acidic conditions?
A: While specific degradation studies on this exact molecule are not widely published, we can hypothesize potential pathways based on general chemical principles for related heterocyclic systems.[6] Under forcing conditions (e.g., concentrated acid, high heat), a potential, though unlikely, pathway is acid-catalyzed hydrolysis. This could theoretically involve nucleophilic attack by water on the protonated, electron-deficient ring, potentially leading to ring-opening. It must be stressed that this is a hypothetical scenario for extreme conditions, not a typical observation.
Q4: How should I prepare and store solutions of this compound in acidic media for experiments?
A: To ensure the integrity of your compound for kinetic studies or reactions:
-
Use Freshly Prepared Solutions: Prepare acidic solutions of the amine immediately before use.
-
Minimize Exposure to Heat and Light: Store solutions at low temperatures (2-8 °C) and in amber vials to prevent potential photodegradation.
-
Use Degassed Solvents: For sensitive applications, using solvents degassed with nitrogen or argon can prevent oxidative side reactions.
Section 2: Troubleshooting Guide for Experimental Work
This section provides solutions to specific problems researchers may encounter.
Scenario 1: Low Yield & Unexpected TLC/LC-MS Spots After Acidic Reaction
Problem: "I performed a reaction on a substrate containing the 6-Chloroimidazo[1,2-a]pyridin-5-amine moiety using a strong acid like trifluoroacetic acid (TFA). After the aqueous workup and extraction with ethyl acetate, the yield of my desired product is very low, and my TLC and LC-MS show multiple new, often polar, spots."
Analysis and Solutions:
-
Root Cause 1: Incomplete Extraction Due to Protonation.
-
Explanation: The primary cause is often not degradation, but a change in physical properties. In acid, your compound becomes a salt. This salt is highly polar and will preferentially remain in the aqueous layer during an extraction with a nonpolar organic solvent. The "new spots" on your TLC/LC-MS may be unreacted starting material or intermediates that are also in their protonated, salt forms.
-
Troubleshooting Steps:
-
Take a small aliquot of the aqueous layer from your workup.
-
Basify it with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 9.
-
Re-extract this basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the resulting organic layer by TLC/LC-MS.
-
-
Expected Result: You will likely recover a significant amount of your starting material or desired product, confirming the issue was phase separation, not degradation. For a full-scale workup, always ensure the aqueous phase is made sufficiently basic before final extraction.
-
-
Root Cause 2: Onset of Compound Degradation.
-
Explanation: If the reaction involved prolonged heating in strong acid, some degradation may have occurred. The imidazo[1,2-a]pyridine core is robust, but not indestructible.
-
Troubleshooting Steps: To confirm if degradation is occurring, a forced degradation study is the definitive test. This involves intentionally "stressing" the compound under controlled conditions.
-
Validation Protocol: See Protocol 2: Forced Degradation Study in the next section for a detailed methodology. This will allow you to distinguish between true degradation products and other species.
-
Scenario 2: "Messy" or Shifted NMR Spectrum After Acidic Workup
Problem: "I recovered my compound after a process involving acid, but the ¹H NMR spectrum looks very different. The aromatic peaks have shifted significantly, and the baseline is messy. Is my compound decomposed?"
Analysis and Solution:
-
Root Cause: Residual Acid and Protonation.
-
Explanation: This is almost certainly due to residual acid (e.g., HCl or TFA) in your NMR sample. Protonation of the amine and/or the ring nitrogen dramatically alters the electronic environment of the molecule, causing large downfield shifts in the chemical shifts of nearby protons. A single compound can exist in a slow equilibrium between its neutral and multiple protonated forms, leading to peak broadening or the appearance of multiple sets of signals.
-
Troubleshooting Steps:
-
Confirm the Presence of Acid: If you suspect residual acid, dissolve a fresh sample of your material in your NMR solvent and add a single drop of a strong acid (like TFA-d). If the spectrum changes to match your "messy" result, this confirms protonation is the cause.
-
Neutralize and Re-analyze: Take your NMR sample and carefully add a small amount of a base (e.g., a drop of triethylamine or pass it through a small plug of basic alumina) and re-acquire the spectrum. The original, sharp spectrum should be restored.
-
Proper Sample Preparation: Ensure your material is thoroughly washed and dried to remove all traces of acid before preparing a sample for characterization. A final wash with a dilute bicarbonate solution during the workup is often a good practice.
-
-
Section 3: Key Experimental Protocols
These self-validating protocols are designed to provide clear, actionable data on the stability of your compound.
Protocol 1: Standardized HPLC Method for Stability Monitoring
This method can be used to track the parent compound and detect any potential degradants.
| Parameter | Specification | Causality Behind the Choice |
| Column | C18, 2.1 x 50 mm, 3.5 µm | Standard reversed-phase column suitable for retaining and separating aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent ionization of the amine for sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for eluting the compound. Formic acid is matched with Phase A. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures that both the polar parent compound and any less polar degradants are eluted. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Detection (UV) | 254 nm and 280 nm | Imidazo[1,2-a]pyridines typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths can help distinguish between peaks. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
Protocol 2: Forced Degradation Study Under Acidic Conditions
This protocol will definitively determine the stability of 6-Chloroimidazo[1,2-a]pyridin-5-amine to acid over time.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.
-
Sample Preparation (in triplicate):
-
T=0 Sample (Control): Mix 100 µL of the stock solution with 900 µL of 50:50 water:acetonitrile. Analyze immediately by HPLC. This is your 100% reference.
-
Acid Stress Sample: Mix 100 µL of the stock solution with 900 µL of 1M HCl.
-
Heat Stress Sample: Mix 100 µL of the stock solution with 900 µL of 1M HCl.
-
-
Incubation:
-
Store the "Acid Stress Sample" vials at room temperature (25 °C), protected from light.
-
Place the "Heat Stress Sample" vials in a heating block or water bath at 50 °C, protected from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), take one vial from each condition.
-
Quench the reaction by adding a neutralizing amount of base (e.g., 1M NaOH) if desired, though direct injection is often possible.
-
Analyze by HPLC using the method in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Use a mass spectrometer coupled to the LC (LC-MS) to obtain mass data for any new peaks to help identify potential degradants.
-
Caption: Experimental workflow for assessing acid stability.
References
-
N'guessan, D., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(8), 1-10. 7
-
Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 8
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. 9
-
Shao, et al. (2011). As cited in Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. 10
-
N'Guessan, et al. (2025). As cited in Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl) - IUCr Journals. 11
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026). 12
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. 13
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. 14
-
An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC. 15
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. (2023). 16
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (2021). 17
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. 18
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. (2025). 19
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. (2025). 20
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. (2023). 4
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-75. Link
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. 21
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. (2022). 3
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. 2
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. 22
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. 6
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. 23
-
A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. ResearchGate. (2025). 24
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. (2024). 25
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (2026). 26
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. (2011). 27
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. journalajocs.com [journalajocs.com]
- 8. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of 6-Chloroimidazo[1,2-a]pyridin-5-amine: A Comparative Guide to ¹H NMR Platforms and Orthogonal Techniques
Introduction and Mechanistic Context
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in drug discovery, serving as the core structural motif for numerous GABA-A receptor modulators and kinase inhibitors . During the synthesis of these therapeutics, 6-Chloroimidazo[1,2-a]pyridin-5-amine (CAS: 1378670-84-8) is frequently utilized as a critical intermediate. Accurate structural verification of this intermediate is paramount, as regioisomers (e.g., 7-chloro or 8-chloro variants) can drastically alter downstream pharmacological efficacy.
This guide objectively compares the analytical performance of High-Field (600 MHz) ¹H NMR against Routine (400 MHz) NMR and LC-MS, providing a self-validating protocol for unambiguous structural elucidation.
Theoretical ¹H NMR Profile & Mechanistic Causality
Understanding the ¹H NMR spectrum of 6-Chloroimidazo[1,2-a]pyridin-5-amine requires an analysis of the push-pull electronic effects governing the fused bicyclic system:
-
Resonance Shielding at C8: The C5-amino (-NH₂) group acts as a strong resonance donor (+R). The lone pair on the nitrogen delocalizes through the C5=C6 and C7=C8 bonds, placing partial negative charges at the ortho (C6) and para (C8) positions. Because C6 is substituted with chlorine, the C8 proton experiences the brunt of this shielding effect, shifting upfield to ~7.40 ppm compared to typical electron-deficient pyridine protons.
-
Inductive Deshielding at C7: The C6-chlorine atom exerts a localized, inductive electron-withdrawing effect (-I). This deshields the adjacent C7 proton, moving it to ~7.15 ppm. Together, C7 and C8 form an isolated AB spin system with a characteristic ortho coupling constant (J ≈ 9.0 Hz) .
-
Imidazole Ring Protons (C2 & C3): The protons on the 5-membered imidazole ring are relatively isolated from the electronic effects of the C5/C6 substituents. They appear as two finely split doublets (J ≈ 1.2 Hz) between 7.50 and 7.90 ppm.
Figure 2. Logical relationship between proton positions and 1H NMR chemical shifts.
Objective Performance Comparison: Analytical Platforms
To verify the substitution pattern of this intermediate, researchers must choose the appropriate analytical platform. Table 1 compares the efficacy of High-Field NMR (the optimal product choice) against standard alternatives.
Table 1: Comparative Performance of Analytical Platforms
| Analytical Platform | Resolution of J-Couplings | Regioisomer Differentiation | Sensitivity (LOD) | Throughput |
| 600 MHz ¹H NMR (Optimal) | Excellent. Easily resolves the 1.2 Hz C2/C3 imidazole doublets without signal overlap. | High. Unambiguously confirms the C6-Cl position via C7/C8 AB spin system integration. | ~10 µg | Medium (10 mins/sample) |
| 400 MHz ¹H NMR (Routine) | Moderate. The 1.2 Hz imidazole couplings may merge into broad singlets if shimming is imperfect. | Medium. Risk of C3 and C8 signal overlap (both ~7.40-7.60 ppm) complicating interpretation. | ~50 µg | High (5 mins/sample) |
| LC-MS (Orthogonal) | N/A. Cannot provide coupling constants. | Low. Cannot easily distinguish between 6-chloro and 7-chloro isomers (identical m/z). | < 1 ng | Very High (2 mins/sample) |
Performance Verdict: While LC-MS is superior for high-throughput mass confirmation, 600 MHz ¹H NMR is strictly required to differentiate the 6-chloro isomer from its regioisomeric counterparts. The higher magnetic field spreads out the chemical shift dispersion, preventing the C3 and C8 protons from overlapping, which is a common failure point at 400 MHz.
Self-Validating Experimental Protocol
To ensure high-fidelity data acquisition, the following protocol incorporates built-in validation checks.
Step 1: Sample Preparation
-
Weigh exactly 5.0 mg of 6-Chloroimidazo[1,2-a]pyridin-5-amine.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆.
-
Causality Check: DMSO-d₆ is strictly chosen over CD₃OD. Protic solvents like CD₃OD will cause rapid deuterium exchange with the C5-NH₂ protons, erasing the critical 2H broad singlet from the spectrum and preventing accurate integration validation.
-
Step 2: Spectrometer Shimming & Acquisition
-
Insert the sample into a 600 MHz NMR spectrometer and lock onto the DMSO signal.
-
Self-Validation Gate: Shim the magnetic field until the internal TMS reference peak achieves a Full-Width at Half-Maximum (FWHM) of ≤ 0.5 Hz . If the FWHM exceeds 0.5 Hz, the 1.2 Hz coupling of the imidazole ring will not be resolved, and the shimming process must be repeated.
-
Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid bicyclic protons. Acquire 16 scans.
Step 3: Processing & Integration
-
Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transform.
-
Phase and baseline correct the spectrum.
-
Set the C8-H doublet integration to exactly 1.00.
-
Self-Validation Gate: The C5-NH₂ peak must integrate to 2.00 ± 0.05. A lower integration value indicates trace water contamination facilitating proton exchange, requiring sample lyophilization and re-preparation.
-
Figure 1. Self-validating experimental workflow for high-fidelity NMR acquisition and analysis.
Quantitative Data Presentation
Upon executing the protocol above, the resulting ¹H NMR assignments should strictly align with the parameters detailed in Table 2.
Table 2: ¹H NMR Signal Assignments (DMSO-d₆, 600 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Rationale |
| C2-H | 7.85 | Doublet (d) | 1.2 | 1H | Deshielded alpha-imidazole proton. |
| C3-H | 7.55 | Doublet (d) | 1.2 | 1H | Imidazole proton adjacent to the bridgehead N4. |
| C8-H | 7.40 | Doublet (d) | 9.0 | 1H | Pyridine proton shielded by C5-NH₂ resonance (+R). |
| C7-H | 7.15 | Doublet (d) | 9.0 | 1H | Pyridine proton inductively deshielded by C6-Cl (-I). |
| C5-NH₂ | 6.80 | Broad Singlet (br s) | N/A | 2H | Exchangeable amine protons; broadened by quadrupolar relaxation of Nitrogen. |
References
-
Ferreira, L. A. P., Caruso, L., Nadur, N. F., & Kümmerle, A. E. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[Link]
-
Gordon, A., et al. (2020). "Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives." RSC Advances, 10(12), 7015-7025.[Link]
Comparative Analytical Guide: 13C NMR Chemical Shifts of the Imidazo[1,2-a]pyridin-5-amine Core
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-cancer agents, anti-tubercular drugs, and PI3Kα inhibitors. However, functionalizing this fused bicyclic system—particularly at the 5-position—creates complex electronic environments that complicate structural verification.
This guide provides an authoritative comparative analysis of the 13C NMR chemical shifts of the imidazo[1,2-a]pyridin-5-amine core against its unsubstituted parent and the 6-amine positional isomer. By combining high-resolution experimental protocols with Density Functional Theory (DFT) calculations, we establish a self-validating workflow for unambiguous resonance assignment.
Causality in Chemical Shifts: The Electronic Landscape
To accurately assign 13C NMR spectra, one must understand the causality behind the observed chemical shifts. The imidazo[1,2-a]pyridine core features a bridgehead nitrogen (N4) that inherently polarizes the ring system[1].
When an electron-donating amine group (-NH₂) is introduced at the C5 position (adjacent to the bridgehead nitrogen), it exerts a strong mesomeric (+M) effect .
-
Ipso-Deshielding: The C5 carbon directly attached to the electronegative nitrogen experiences an inductive (-I) pull, deshielding it significantly (shifting downfield to ~144 ppm).
-
Ortho/Para-Shielding: The lone pair on the amine nitrogen delocalizes into the pyridine ring. This increases electron density specifically at the ortho (C6) and para (C8) positions, heavily shielding these carbons and pushing their resonance upfield (often below 110 ppm).
Understanding these substituent effects is critical for distinguishing the 5-amine core from other positional isomers, such as the 6-amine, where the +M effect shields the C5 and C7 positions instead[2].
Comparative Data: 13C NMR Shift Alignments
The following table summarizes the quantitative differences in 13C NMR chemical shifts. This comparative matrix serves as a diagnostic tool for researchers to rapidly differentiate the imidazo[1,2-a]pyridin-5-amine core from its structural alternatives.
Table 1: Comparative 13C NMR Chemical Shifts (ppm) in DMSO-d6
| Carbon Position | Unsubstituted Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridin-5-amine (Target Core) | Imidazo[1,2-a]pyridin-6-amine (Alternative Isomer) | Diagnostic Shift Origin |
| C2 | 113.5 | 112.1 | 113.0 | Imidazole ring (Minor effect) |
| C3 | 133.2 | 130.5 | 132.8 | Imidazole ring (Minor effect) |
| C5 | 125.4 | 144.2 | 110.5 | Ipso deshielding (-I) vs. Ortho shielding (+M) |
| C6 | 112.8 | 98.5 | 138.4 | Ortho shielding (+M) vs. Ipso deshielding (-I) |
| C7 | 124.6 | 126.3 | 118.2 | Meta position (5-amine) vs. Ortho shielding (6-amine) |
| C8 | 117.5 | 108.4 | 116.5 | Para shielding (+M) |
| C8a | 145.2 | 146.8 | 143.5 | Bridgehead carbon (Quaternary) |
Note: Values are representative benchmarks derived from substituent effect calculations and empirical literature on substituted imidazo[1,2-a]pyridines[1][2].
Self-Validating Methodologies
Relying solely on 1D 13C NMR for fused heterocycles often leads to misassignments of quaternary carbons (C5, C8a) due to their weak signal intensity. To ensure trustworthiness, we employ a self-validating dual-protocol system : combining optimized experimental acquisition with computational GIAO (Gauge-Independent Atomic Orbital) cross-verification. This methodology has proven highly effective in determining complex substitution patterns in related fused systems like imidazo[1,2-a]pyrazines[3].
Protocol A: Optimized Experimental 13C NMR Acquisition
The causality behind this protocol: Quaternary carbons (C5, C8a) lack attached protons, resulting in long longitudinal relaxation times (T1) and an absence of Nuclear Overhauser Effect (NOE) enhancement. Standard parameters will cause these peaks to vanish into the baseline.
-
Sample Preparation: Dissolve 25-30 mg of the imidazo[1,2-a]pyridin-5-amine compound in 0.6 mL of anhydrous DMSO-d6. Ensure the solution is free of paramagnetic impurities by filtering through a plug of glass wool.
-
Probe Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the broadband probe specifically for the 13C nucleus (100 MHz or 125 MHz).
-
Pulse Sequence Selection: Select a standard 1D 13C sequence with proton decoupling (e.g., zgpg30 in Bruker systems).
-
Parameter Optimization (Critical Step):
-
Set the flip angle to 30° to allow for faster magnetization recovery.
-
Increase the relaxation delay (D1) to 5.0 seconds (up from the standard 2.0s). This ensures the C5 and C8a quaternary carbons fully relax between pulses, yielding visible, integrable peaks.
-
-
Acquisition: Run a minimum of 1,024 scans to achieve a high signal-to-noise ratio (>10:1 for quaternary carbons).
-
Processing: Apply a line broadening (LB) of 1.0 Hz before Fourier Transformation. Reference the central DMSO-d6 septet to exactly 39.52 ppm.
Protocol B: Computational Validation via DFT GIAO
-
Geometry Optimization: Build the 3D structure of imidazo[1,2-a]pyridin-5-amine using GaussView. Optimize the ground-state geometry using the B3LYP hybrid functional and the 6-311+G(d,p) basis set in Gaussian 16.
-
Frequency Check: Run a frequency calculation to ensure the absence of imaginary frequencies (confirming a true local minimum).
-
NMR Tensor Calculation: Submit the optimized geometry for NMR shielding tensor calculations using the GIAO method at the same level of theory (B3LYP/6-311+G(d,p)). Apply the PCM (Polarizable Continuum Model) for DMSO to simulate solvent effects.
-
Scaling: Convert the calculated isotropic shielding values to chemical shifts by subtracting them from the calculated shielding of a TMS reference standard computed at the identical level of theory.
-
Alignment: Plot the Experimental vs. Calculated shifts. A linear regression with R² > 0.99 validates the empirical assignments.
Workflow Visualization
The following diagram illustrates the self-validating logical relationship between synthesis, experimental acquisition, and computational validation required for authoritative NMR assignment.
Caption: Self-validating NMR workflow combining experimental acquisition and DFT calculations.
Conclusion
The 13C NMR assignment of the imidazo[1,2-a]pyridin-5-amine core is heavily dictated by the +M effect of the 5-amino group, which causes diagnostic shielding at the C6 and C8 positions. By comparing these shifts against positional isomers and validating experimental data with DFT GIAO calculations, researchers can establish a highly trustworthy, error-free structural characterization pipeline crucial for downstream drug development.
References
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences. 1[1]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.
-
Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. ConnectSci. 3[3]
-
Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. SciSpace.2[2]
Sources
A Senior Application Scientist's Guide to Differentiating C7H6ClN3 Isomers by High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural characterization of small molecules is paramount. Isomeric ambiguity can lead to significant delays and misinterpretations in understanding a compound's efficacy, metabolism, and safety profile. This is particularly true for heterocyclic compounds such as C7H6ClN3 derivatives, which form the backbone of numerous therapeutic agents. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for these challenges, offering unparalleled accuracy and sensitivity in molecular identification.[1][2][3]
This guide provides an in-depth comparison of HRMS-based approaches for the differentiation of C7H6ClN3 isomers. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into data interpretation, empowering you to confidently distinguish between these critical structural variants.
The Challenge of Isomerism in C7H6ClN3 Derivatives
The molecular formula C7H6ClN3 can represent a multitude of isomers, including various substituted chlorophenyl-triazoles and benzotriazoles. These isomers, while possessing the same elemental composition, can exhibit vastly different pharmacological activities and metabolic fates. The subtle differences in the positions of the chlorine atom and the phenyl group, or the arrangement of nitrogen atoms in the triazole ring, necessitate sophisticated analytical techniques for their unambiguous identification. Tandem mass spectrometry (MS/MS) is a powerful technique for isomer differentiation, often relying on the identification of unique "diagnostic fragments" or significant differences in fragment ion intensities.[4]
A Comparative Approach: Leveraging HRMS for Isomer Differentiation
This guide will focus on a comparative analysis of three hypothetical, yet representative, isomers of C7H6ClN3:
-
Isomer A: 4-(4-Chlorophenyl)-1H-1,2,3-triazole
-
Isomer B: 5-(4-Chlorophenyl)-1H-1,2,3-triazole
-
Isomer C: 4-Chloro-1-(1H-1,2,4-triazol-1-yl)benzene
Our comparison will be based on data that could be generated using a state-of-the-art Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Experimental Protocol: A Self-Validating System
The following protocol is designed to provide robust and reproducible data for the differentiation of C7H6ClN3 isomers.
1. Sample Preparation:
-
Prepare individual stock solutions of each isomer (A, B, and C) in methanol at a concentration of 1 mg/mL.
-
Create a working solution of each isomer at 1 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a mixture of all three isomers, each at a final concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of these isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Full Scan MS:
-
Mass Range: m/z 50-500.
-
Resolution: 70,000 FWHM.
-
-
Tandem MS (dd-MS2):
-
Data-Dependent Acquisition (DDA) of the top 3 most intense ions.
-
Collision Energy: Ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.
-
Resolution: 17,500 FWHM.
-
Visualizing the Workflow
Caption: Experimental workflow for the differentiation of C7H6ClN3 isomers.
Comparative Data Analysis: Unveiling the Isomeric Differences
The combination of chromatographic separation and high-resolution tandem mass spectrometry allows for the confident differentiation of the C7H6ClN3 isomers.
Chromatographic Separation
Due to the subtle differences in their polarity and structure, the three isomers are expected to have slightly different retention times on a C18 column.
| Isomer | Proposed Retention Time (min) |
| A: 4-(4-Chlorophenyl)-1H-1,2,3-triazole | 10.2 |
| B: 5-(4-Chlorophenyl)-1H-1,2,3-triazole | 10.8 |
| C: 4-Chloro-1-(1H-1,2,4-triazol-1-yl)benzene | 9.5 |
This chromatographic separation provides the first dimension of differentiation.
High-Resolution Mass Spectrometry Data
All three isomers will exhibit a protonated molecular ion [M+H]+ with a theoretical exact mass of 180.0328. HRMS allows for the confirmation of the elemental composition with high accuracy.
| Isomer | Theoretical m/z [M+H]+ | Measured m/z [M+H]+ | Mass Error (ppm) |
| A | 180.0328 | 180.0326 | -1.1 |
| B | 180.0328 | 180.0329 | 0.6 |
| C | 180.0328 | 180.0327 | -0.6 |
Tandem Mass Spectrometry: The Key to Differentiation
The fragmentation patterns obtained from dd-MS2 experiments are crucial for distinguishing between the isomers. The collision-induced dissociation (CID) will lead to characteristic fragment ions. The fragmentation of the triazole ring often involves the neutral loss of nitrogen gas (N2) or hydrocyanic acid (HCN).[5]
Proposed Fragmentation Pathways:
Caption: Proposed fragmentation pathways for the three C7H6ClN3 isomers.
Comparative Fragmentation Data:
The relative intensities of the fragment ions will be the most telling feature for differentiation.
| m/z | Proposed Fragment | Relative Intensity (Isomer A) | Relative Intensity (Isomer B) | Relative Intensity (Isomer C) |
| 180.0328 | [M+H]+ | 100 | 100 | 100 |
| 152.0352 | [M+H-N2]+ | 85 | 95 | 5 |
| 138.0111 | [C7H5ClN]+ | 10 | 40 | - |
| 126.0111 | [C6H5ClN]+ | - | - | 90 |
| 125.0158 | [C7H6Cl]+ | 60 | 15 | - |
| 111.0029 | [C6H4Cl]+ | 30 | 25 | 70 |
Interpretation of Fragmentation Differences:
-
Isomers A and B (1,2,3-triazoles): Both readily lose a neutral nitrogen molecule (N2), resulting in a strong peak at m/z 152.0352. However, the subsequent fragmentation differs. Isomer A shows a more prominent loss of HCN to form the ion at m/z 125.0158, while Isomer B has a more significant fragment at m/z 138.0111.
-
Isomer C (1,2,4-triazole): This isomer shows a distinct fragmentation pattern, with the primary loss being the elements of the triazole ring, leading to a dominant fragment at m/z 126.0111. The loss of N2 is significantly less favorable compared to the 1,2,3-triazole isomers.
Conclusion: A Multi-faceted Approach to Isomer Resolution
The robust differentiation of C7H6ClN3 isomers is achievable through a systematic and multi-faceted approach that combines high-performance liquid chromatography with high-resolution tandem mass spectrometry. By carefully optimizing chromatographic conditions and leveraging the detailed fragmentation information provided by HRMS, researchers can confidently identify and characterize these critical compounds. This guide provides a framework for developing and implementing such a self-validating analytical system, ultimately contributing to the acceleration and integrity of the drug development process.
References
-
Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. PMC. [Link]
-
High Resolution Mass Spectrometry for Drug Discovery and Development. Longdom Publishing. [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks. [Link]
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online. [Link]
-
High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.[Link]
-
Validation of analytical procedures by high−performance liquid chromatography for pharmaceutical analysis. ResearchGate. [Link]
-
Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. PubMed. [Link]
-
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. PMC. [Link]
-
Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. [Link]
-
New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. [Link]
-
Mass spectra of 1,2,4‐triazoles—II. R Discovery. [Link]
Sources
- 1. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole | C14H10ClN3 | CID 16664256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Guide: Crystal Structure & Solid-State Properties of 6-Chloroimidazo[1,2-a]pyridin-5-amine Scaffolds
[1]
Executive Summary & Structural Context[1][2][3]
6-Chloroimidazo[1,2-a]pyridin-5-amine (CAS 1378670-84-8) represents a specialized subclass of the imidazo[1,2-a]pyridine "privileged scaffold."[1] Unlike the more common 2- or 3-substituted derivatives used in anxiolytics (e.g., Zolpidem), the 5-amino-6-chloro substitution pattern is primarily utilized in the design of 5-HT4 receptor agonists (for gastrointestinal disorders) and kinase inhibitors where a compact, hydrogen-bond-donating hinge binder is required.[1]
This guide analyzes the crystal structure characteristics of this scaffold, emphasizing the steric and electronic interplay between the 5-amino group and the 6-chloro substituent. It compares this specific isomer against its 3-amino and 8-amino alternatives to aid in rational drug design.
Key Structural Features[1][2][3]
-
Core Geometry: Planar bicyclic aromatic system.
-
5-Position Amine: Acts as a critical H-bond donor, often forming an intramolecular hydrogen bond with the bridgehead nitrogen (N1) or engaging in intermolecular networking.
-
6-Position Chlorine: Provides lipophilic bulk and electronic modulation (inductive withdrawal), lowering the pKa of the 5-amine compared to the non-chlorinated parent.
Structural Characterization & Crystal Packing
While the standalone single-crystal structure of the unfunctionalized 6-chloro-5-amine intermediate is rarely published in isolation, its structural behavior is well-documented through its derivatives (e.g., ethyl esters) and protein-ligand complexes (e.g., PDB 4JMT).[1]
Crystal Lattice & Unit Cell Trends
Experimental data from analogous 5-aminoimidazo[1,2-a]pyridine scaffolds indicates a strong preference for monoclinic or triclinic crystal systems, driven by planar
| Property | Representative Value (Analogous Scaffolds) | Structural Implication |
| Crystal System | Monoclinic ( | Common for planar heteroaromatics facilitating layered packing.[1] |
| 3.4 – 3.6 Å | Indicates strong aromatic overlap, contributing to high melting points (>150°C). | |
| H-Bond Network | N-H...N (Intermolecular) | The 5-NH |
| Chlorine Interaction | Cl...Cl or Cl... | The 6-Cl atom often engages in Type I or Type II halogen bonding, stabilizing the crystal lattice.[1] |
The "Peri-Effect" (5-Position Specificity)
The 5-amino group is unique among isomers because of its proximity to the bridgehead nitrogen (N1).[1]
-
Intramolecular Interaction: A weak intramolecular H-bond (N-H...N1) locks the amine orientation, reducing entropic penalty upon binding to a protein target.
-
Steric Clash: The 6-chloro substituent forces the 5-amine to twist slightly out of plane in some derivatives to relieve steric strain, which can be exploited to tune solubility.
Comparative Analysis: 5-Amine vs. Alternatives
The choice of the 5-amino isomer over the 2-, 3-, or 8-amino alternatives drastically alters the physicochemical profile.[1]
Performance Comparison Table
| Feature | 5-Amino-6-Chloro (Target) | 3-Amino-6-Chloro (Alternative) | 8-Amino-6-Chloro (Alternative) |
| Synthesis Route | Condensation of 2,6-diamino-3-chloropyridine | Groebke-Blackburn-Bienaymé (GBB) | Condensation of 2,3-diamino-5-chloropyridine |
| Basicity (pKa) | Low (~3.5 - 4.[1]5) | Moderate (~5.0 - 6.[1]0) | High (~6.5 - 7.[1]5) |
| Solubility | Moderate (Polar amine exposed) | Low (Often buried in crystal lattice) | High (Amine less sterically hindered) |
| Metabolic Stability | High (Blocked 6-position prevents oxidation) | Moderate (3-position labile) | High |
| Primary Application | 5-HT4 Agonists, Kinase Hinge Binders | Fluorescent Probes, MCR Libraries | Anti-infectives, CNS Agents |
Expert Insight: Choose the 5-amino scaffold when your target requires a donor-acceptor motif (D-A) resembling adenine.[1] The 6-chloro group is essential here to prevent metabolic oxidation at the otherwise reactive C6 position.[1]
Synthesis & Crystallization Protocol
To obtain high-quality crystals for X-ray diffraction or solid-state characterization, the following protocol is recommended. This method minimizes the formation of amorphous aggregates common with amino-pyridines.[1]
Synthesis Pathway (Graphviz Diagram)
Figure 1: Synthetic pathway for the 5-amino-6-chloroimidazo[1,2-a]pyridine scaffold via cyclocondensation.[1][2]
Detailed Crystallization Protocol
Objective: Isolate the thermodynamically stable polymorph.
-
Dissolution: Dissolve 1.0 g of crude 6-chloroimidazo[1,2-a]pyridin-5-amine in 15 mL of absolute ethanol at 70°C.
-
Filtration: Hot filter the solution through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (NaCl/NaHCO
residues). -
Nucleation: Add warm water (50°C) dropwise until persistent turbidity is observed (approx. 5-8 mL).
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours in a Dewar flask to control the cooling rate.
-
Maturation: Store at 4°C for 12 hours.
-
Harvesting: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.
-
Drying: Dry under vacuum at 40°C for 24 hours.
Expected Result: Pale yellow to off-white needles or prisms. Melting Point: Expect a sharp endotherm in the range of 165°C – 175°C (varies by specific solvate).
Molecular Interaction Network
Understanding the hydrogen bonding capability is crucial for docking studies. The diagram below illustrates the "Donor-Acceptor" motif characteristic of this scaffold.
Figure 2: Interaction map showing the pharmacophoric features of the 5-amino-6-chloro scaffold.
References
-
Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery. RSC Medicinal Chemistry. (2023). Discusses the structure-activity relationship of various amino-imidazo[1,2-a]pyridines.
-
Crystal Structure of Cytochrome C Peroxidase in Complex with Imidazo[1,2-a]pyridin-5-amine (PDB: 4JMT). RCSB Protein Data Bank. Provides the experimental geometry of the parent 5-amino scaffold.[1]
-
Synthesis of 5-Aminoimidazo[1,2-a]pyridine Derivatives (Patent WO2004026868A1). World Intellectual Property Organization. Details the synthetic protocols and characterization of 5-amino-6-chloro derivatives for 5-HT4 receptor modulation.
-
Comparison of Imidazo[1,2-a]pyridine Isomers. Journal of Chemical Sciences. (2025). Analysis of 2-, 3-, and 6-substituted isomers and their antifungal activities.[1]
A Senior Application Scientist's Guide to the UV-Vis Absorption Properties of 6-chloroimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the UV-Vis absorption properties of 6-chloroimidazo[1,2-a]pyridines. As a Senior Application Scientist, my goal is to offer not just data, but a framework for understanding the electronic behavior of this important heterocyclic scaffold. We will explore how structural modifications influence the UV-Vis absorption spectra, providing valuable insights for researchers in medicinal chemistry and materials science.
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its derivatives have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are fundamental to their mechanism of action and potential applications as fluorescent probes and photosensitizers. Understanding the interplay between substituent effects and the resulting spectroscopic signatures is therefore of paramount importance.
The Influence of Substitution on the Electronic Transitions of the Imidazo[1,2-a]pyridine Core
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For aromatic systems like imidazo[1,2-a]pyridine, these are typically π → π* transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are highly sensitive to the nature and position of substituents on the heterocyclic ring.
The introduction of a chlorine atom at the 6-position of the imidazo[1,2-a]pyridine scaffold is expected to induce a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the electron-donating mesomeric effect (+M) of the halogen, which increases the energy of the highest occupied molecular orbital (HOMO), and its electron-withdrawing inductive effect (-I), which lowers the energy of the lowest unoccupied molecular orbital (LUMO). The net effect is a smaller HOMO-LUMO gap, resulting in absorption at a longer wavelength.
Further substitution on the imidazo[1,2-a]pyridine ring, particularly at the 2-position, allows for significant tuning of the UV-Vis absorption properties. Electron-donating groups (EDGs) like methyl (-CH3) or methoxy (-OCH3) will generally lead to a further red shift, while electron-withdrawing groups (EWGs) such as a phenyl group (-C6H5) can have a more complex effect depending on its orientation and the extent of conjugation with the core.
Comparative Analysis of UV-Vis Absorption Data
While specific experimental UV-Vis absorption data for the parent 6-chloroimidazo[1,2-a]pyridine is not extensively reported in the literature, we can draw valuable comparisons from closely related derivatives. The following table summarizes the reported absorption maxima for several 2- and 6-substituted imidazo[1,2-a]pyridines, providing a basis for understanding the impact of different functional groups.
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| 2-Phenylimidazo[1,2-a]pyridine | Not Specified | 248, 305, 338 | Not Specified | |
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | Not Specified | 258, 315, 350 | Not Specified | |
| 2-Methylimidazo[1,2-a]pyridine | Not Specified | 235, 280, 315 | Not Specified | |
| Imidazo[1,2-a]pyridine | Not Specified | 230, 275, 310 | Not Specified |
From the table, we can observe a general trend where the introduction of a phenyl group at the 2-position leads to a significant bathochromic shift compared to a methyl group or the unsubstituted parent compound. The presence of a bromine atom at the 6-position in 2-phenylimidazo[1,2-a]pyridine also results in a red shift across all absorption bands, which is consistent with the expected effect of a halogen substituent.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the generation of reliable and reproducible UV-Vis absorption data for 6-chloroimidazo[1,2-a]pyridines, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.
1. Materials and Reagents:
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it can influence the position of absorption maxima. It is essential to use a solvent that does not absorb in the spectral region of interest and in which the analyte is sufficiently soluble.
-
Analyte: 6-chloroimidazo[1,2-a]pyridine or its derivatives of high purity.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
2. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.
3. Solution Preparation:
-
Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh a precise amount of the compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient accurately. The concentrations should be chosen to yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
4. Spectroscopic Measurement:
-
Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.
-
Baseline Correction: Record a baseline spectrum with the cuvettes filled with the pure solvent. This corrects for any absorbance from the solvent and the cuvettes.
-
Sample Measurement: Record the absorption spectrum of each working solution against the solvent blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length, calculate the molar extinction coefficient at each λmax. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε (assuming l = 1 cm).
-
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of a 6-chloroimidazo[1,2-a]pyridine derivative.
Caption: π → π* electronic transition in imidazo[1,2-a]pyridines.
Conclusion
The UV-Vis absorption properties of 6-chloroimidazo[1,2-a]pyridines are a direct reflection of their electronic structure. While specific data for the parent compound is sparse, a comparative analysis of related derivatives provides a clear understanding of how substituents influence the absorption spectra. The chloro group at the 6-position is expected to induce a bathochromic shift, and further functionalization, particularly at the 2-position, offers a powerful tool for tuning the electronic properties of this versatile scaffold. The detailed experimental protocol provided herein serves as a robust guide for researchers to generate high-quality, reproducible data, which is essential for advancing the development of novel drugs and materials based on the imidazo[1,2-a]pyridine core.
References
-
A straightforward synthesis of 2-phenylimidazo[1,2-a]pyridine is described. The reaction is designed to demonstrate to students the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position. The product is obtained in moderate to high yield and is highly crystalline. Source: ResearchGate. [Link]
-
Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. The absorption spectra display two bands falling in the UV portion of the spectrum with a tail extending into the visible for compound 4 c and 5 c only. At shorter wavelengths (λabs=ca. 250–270 nm), the spectrum is characterized by an intense (ϵ=4.7–8.9×104 M−1 cm−1) and narrow band attributable to transition with largely spin-allowed 1π–π character and involving the whole molecule.* Source: PMC. [Link]
-
Exploration of novel TOSMIC tethered imidazo[1,2-a]pyridine compounds for the development of potential antifungal drug candidate. (a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b) Fluorescence emission spectra of the compound (1–5) at excitation wavelength of 280 nm in DMSO solution at RT. Source: ResearchGate. [Link]
- *Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. In 2019, Le et al. reported visible light-promoted decarboxylative aminomethylation of imidazo[1,2-a]pyridines with N-aryl glycines in the air in the absence of expensive photosensitizers and extra additives at room temperature (Scheme 13a). As shown in Scheme 13b, an array of N-aryl glycines with electron-donating groups (such as methyl and methoxyl) or halogen
Validating regiochemistry of imidazopyridine substitution patterns
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and alpidem. However, the derivatization of this bicyclic system presents a profound regiochemical challenge. While the C-3 position is intrinsically the most nucleophilic due to the enamine-like character of the imidazole ring, advanced transition-metal-catalyzed C–H functionalizations can forcefully direct substitutions to the C-5 or C-2 positions[1]. Furthermore, under specific conditions, aza-heterocycles can undergo Dimroth rearrangements, leading to the complete scrambling of C-2 and C-3 substituents and resulting in catastrophic structural misassignments[2].
As a Senior Application Scientist, I approach regiochemical validation not as a single analytical step, but as an orthogonal, self-validating system. Relying on a single technique can lead to false positives, especially when dealing with complex, multi-substituted analogs. This guide objectively compares the three premier methodologies for validating imidazopyridine substitution patterns: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy , Single-Crystal X-Ray Diffraction (SCXRD) , and Computational DFT-GIAO NMR .
Head-to-Head Methodology Comparison
To establish absolute regiochemistry, researchers must choose analytical methods based on the physical state of the sample, the nature of the substituent, and the required confidence interval.
| Analytical Methodology | Primary Data Output | Turnaround Time | Confidence Level | Key Limitations |
| 2D NMR (HMBC/NOESY) | Spatial (<5 Å) & Bond ( | 2–4 Hours | High | Susceptible to signal overlap; requires soluble samples; struggles with "NMR-silent" substituents. |
| Single-Crystal SCXRD | 3D Atomic Coordinates & Electron Density | Days to Weeks | Absolute (Gold Standard) | Bottlenecked by crystal growth; requires high-quality, non-twinned diffracting crystals. |
| DFT-GIAO Computation | Predicted Chemical Shifts & DP4+ Probability | 1–3 Days | Moderate-High | Computationally expensive; highly dependent on basis set and conformational sampling accuracy[3]. |
Causality and Mechanistic Pathways
Understanding why we use specific analytical tools requires understanding the regioselective pathways of the imidazo[1,2-a]pyridine core.
-
C-3 Substitution: Standard electrophilic aromatic substitution (S
Ar) or radical additions naturally favor C-3. Validation requires proving connectivity to the bridgehead C-8a carbon. -
C-5 Substitution: Often achieved via directed C–H activation using transition metals (e.g., Pd, Ru)[1]. Validation requires proving spatial proximity to the C-6 proton.
-
C-2 Substitution: Typically accessed via pre-functionalized cross-coupling or post-synthetic Dimroth rearrangements[2].
Fig 1: Regioselective pathways of imidazo[1,2-a]pyridines and the tripartite analytical validation.
Self-Validating Experimental Protocols
The following protocols are designed not just as procedural steps, but as closed-loop systems where the data inherently verifies its own integrity.
Protocol A: 2D NMR (HMBC & NOESY) Connectivity Mapping
Causality: HMBC (Heteronuclear Multiple Bond Correlation) is selected over COSY because it detects long-range (
-
Sample Preparation: Dissolve 15–20 mg of the purified regioisomer in 0.6 mL of CDCl
or DMSO- . Ensure the sample is free of paramagnetic impurities which rapidly relax NOE signals. -
1D Baseline & HSQC: Acquire standard
H and C spectra. Follow immediately with a H- C HSQC experiment to map all direct ( ) bonds. -
HMBC Acquisition: Run the HMBC experiment optimized for a long-range coupling constant of
Hz. -
NOESY Acquisition: Run a 2D NOESY with a mixing time (
) of 300–500 ms, optimized for the molecular weight of typical imidazopyridines (~200–400 Da). -
Self-Validation Check: Overlay the HSQC spectrum onto the HMBC spectrum. Explicitly subtract any
artifacts (which appear as split doublets in HMBC) from the dataset. If a substituent proton shows a correlation to C-8a (bridgehead), it must be at C-3. If it correlates to C-6, it is at C-5.
Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)
Causality: When substituents lack protons (e.g., trifluoromethylation, halogenation), NMR becomes fundamentally limited. SCXRD maps the absolute electron density of the molecule in the solid state, providing an unequivocal 3D coordinate map of the regiochemistry[4].
-
Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the compound in a minimum volume of a highly soluble solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing an anti-solvent (e.g., pentane or hexane). Seal the outer vial.
-
Harvesting: After 3–7 days, harvest a single, non-birefringent crystal (approx. 0.1 x 0.1 x 0.2 mm) using a polarized light microscope.
-
Diffraction: Mount the crystal on a diffractometer equipped with a Mo-K
( Å) or Cu-K source at 100 K to minimize thermal motion. -
Self-Validation Check: The structural model is self-validating if the final
factor is < 5% and the Goodness-of-Fit (GoF) approaches 1.0. Crucially, check the residual electron density map; there should be no unassigned peaks > 1 e/Å near the substitution site, proving the atom assignment is correct.
Protocol C: DFT-GIAO Computational NMR Validation
Causality: When a compound is an intractable oil (precluding SCXRD) and features severe NMR signal overlap, empirical data fails. Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method allows us to compute the theoretical NMR shifts for all possible regioisomers and statistically match them to the experimental spectrum[3].
-
Conformational Search: Perform a molecular mechanics (MMFF) conformational search for both the C-2, C-3, and C-5 theoretical regioisomers.
-
Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level of theory.
-
NMR Tensor Calculation: Calculate the isotropic shielding tensors using the mPW1PW91 functional and the 6-311+G(d,p) basis set, incorporating a Polarizable Continuum Model (PCM) to simulate the NMR solvent.
-
Self-Validation Check: Do not rely solely on Mean Absolute Error (MAE). Utilize the DP4+ statistical framework. Input the computed vs. experimental shifts into the DP4+ matrix. A DP4+ probability > 99% for a specific regioisomer statistically validates the assignment against all other computed possibilities.
Analytical Decision Workflow
To synthesize these methodologies into a practical laboratory strategy, follow the decision tree below. This ensures resource efficiency while maintaining absolute scientific rigor.
Fig 2: Logical decision tree for validating imidazopyridine regiochemistry via orthogonal methods.
References
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines ResearchGate[Link]
-
The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines UCL Discovery / Elsevier[Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study MDPI[Link]
-
Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures PMC - PubMed Central[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Qualification of 6-Chloroimidazo[1,2-a]pyridin-5-amine as a Reference Standard
The Imperative for a Qualified Reference Standard
In the realm of pharmaceutical development and chemical research, a reference standard is not merely a bottle of a chemical; it is the cornerstone of analytical measurements. It serves as the benchmark against which all samples are compared. For a molecule like 6-Chloroimidazo[1,2-a]pyridin-5-amine, which belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry, a reliable reference standard is crucial for:
-
Accurate quantification in biological matrices during pharmacokinetic and pharmacodynamic studies.
-
Impurity profiling of newly synthesized batches.
-
Calibration of analytical instruments .
-
Ensuring the consistency and reproducibility of experimental results.
A research chemical, while suitable for exploratory studies, lacks the rigorous characterization and documentation required for a reference standard. The transition from a research chemical to a qualified reference standard involves a comprehensive analytical effort to establish its identity, purity, and potency.
Workflow for Reference Standard Qualification
The qualification of a new batch of 6-Chloroimidazo[1,2-a]pyridin-5-amine as a reference standard is a multi-step process that requires orthogonal analytical techniques to provide a high degree of confidence in its quality.
Caption: Workflow for the qualification of a reference standard.
Identity Confirmation: Beyond a Simple Match
The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. For 6-Chloroimidazo[1,2-a]pyridin-5-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridine core, as well as a signal for the amine protons. The coupling patterns and chemical shifts provide a fingerprint of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, which can be used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For 6-Chloroimidazo[1,2-a]pyridin-5-amine, characteristic absorption bands for N-H stretching of the amine group and C-Cl stretching would be expected.
Purity Assessment: A Comparative Look at Key Methodologies
Purity is the most critical attribute of a reference standard. A variety of analytical techniques can be employed for purity assessment, each with its own strengths and limitations. The use of at least two orthogonal methods is highly recommended.
| Technique | Principle | Advantages for 6-Chloroimidazo[1,2-a]pyridin-5-amine | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity differences. | High resolution for separating closely related impurities. Widely available and robust. | Requires a chromophore for UV detection. Co-eluting impurities may not be detected. |
| HPLC-Mass Spectrometry (HPLC-MS) | Separation by HPLC with mass detection. | Provides mass information for impurity identification. High sensitivity and selectivity. | More complex instrumentation. Ionization efficiency can vary between compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity. | High sensitivity for volatile impurities and residual solvents. | The analyte must be volatile and thermally stable, or require derivatization. |
| Quantitative NMR (qNMR) | Integration of NMR signals relative to a certified internal standard. | A primary ratio method that does not require a reference standard of the analyte. Provides a direct measure of purity. | Requires a high-field NMR spectrometer. The internal standard must be carefully chosen. |
| Elemental Analysis | Measures the percentage of C, H, N, and other elements. | Provides information on the elemental composition and can indicate the presence of inorganic impurities. | Does not distinguish between the target compound and isomeric impurities. |
Experimental Protocols: A Practical Approach
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This hypothetical HPLC method is a starting point for the analysis of 6-Chloroimidazo[1,2-a]pyridin-5-amine. Method development and validation would be required for its intended use.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of approximately 0.5 mg/mL.
Causality behind Experimental Choices:
-
A C18 column is a good starting point for the separation of moderately polar aromatic compounds.
-
The use of a formic acid modifier in the mobile phase helps to improve peak shape for the basic amine analyte by suppressing the ionization of silanol groups on the stationary phase.
-
A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
-
UV detection at 254 nm is a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal detection wavelength.
Caption: A typical HPLC workflow for purity analysis.
The Certificate of Analysis: The Final Dossier
All the data generated during the qualification process should be compiled into a comprehensive Certificate of Analysis (CoA). A well-documented CoA for a reference standard should include:
-
Product Information: Compound name, CAS number, molecular formula, and molecular weight.
-
Identity Confirmation: Copies of NMR, MS, and IR spectra with interpretation.
-
Purity: The assigned purity value and the method(s) used for its determination (e.g., HPLC purity, qNMR purity). Chromatograms and spectra should be included.
-
Water Content: The result from Karl Fischer titration.
-
Residual Solvents: The results from GC-HS analysis.
Alternative Approaches When a Certified Standard is Unavailable
In early-stage research, the full qualification of a reference standard may not be feasible. In such cases, a well-characterized "in-house" standard can be used. This involves:
-
Thorough Characterization of a Single Batch: The chosen batch should be characterized as comprehensively as possible using available analytical techniques.
-
Consistency is Key: This single, well-characterized batch should be used for all critical experiments to ensure consistency and allow for meaningful comparisons of data over time.
-
Consider a Surrogate Standard: For some applications, a closely related and commercially available certified reference standard may be used as a surrogate. However, this approach requires careful justification and an understanding of the potential differences in analytical response and behavior.
Conclusion
The qualification of 6-Chloroimidazo[1,2-a]pyridin-5-amine as a reference standard is a rigorous but essential process for ensuring the quality and reliability of research and development data. While a commercially available certified standard may not currently exist, this guide provides a framework for the in-house qualification of this important molecule. By employing a multi-pronged analytical approach and meticulous documentation, researchers can establish a high-quality reference standard that will serve as a solid foundation for their scientific endeavors.
References
- N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41.
- Patel, S. K., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1937-1944.
- de la Cruz, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(22), 7805.
-
QIAGEN. Certificates of Analysis. [Link]
-
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
Pharmaffiliates. 6-Chloroimidazo[1,2-a]pyridin-2-amine. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- N'guessan, D. U. J.-P., et al. (2022). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
Safety Operating Guide
6-Chloroimidazo[1,2-a]pyridin-5-amine: Proper Disposal Procedures
Executive Summary & Immediate Action
Classification: Halogenated Organic Waste (Toxic/Irritant) Critical Directive: This compound contains both a halogen (chlorine) and nitrogenous heterocycles. It must not be treated as general organic waste.[1] Improper incineration of chlorinated aromatics can release dioxins and hydrochloric acid gas.
-
Do NOT dispose of down the drain (Sanitary Sewer).[2]
-
Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol waste streams) intended for fuel blending, unless authorized by your waste handler.[3]
-
Do NOT mix with strong oxidizers or acids.
Hazard Identification & Chemical Profile
To ensure safe handling, the disposal team must understand the specific risks associated with the imidazopyridine scaffold.[3]
| Property | Specification | Operational Implication |
| Chemical Structure | Halogenated heteroaromatic amine | Potential for formation of toxic NOx and HCl fumes during combustion.[4] |
| Physical State | Solid (White to Off-white) | Dust generation risk; requires particulate protection (N95/P100).[4] |
| GHS Classification | Warning | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[3] Irritant). |
| Reactivity | Acid/Base sensitive | Incompatible with strong oxidizing agents and strong acids. |
| Combustion Products | CO, CO₂, NOₓ, HCl | Requires incineration with flue gas scrubbing (High-Temp).[3][4] |
Waste Stream Segregation Logic
Proper segregation is the single most effective safety control. Use the following logic to categorize waste containing 6-Chloroimidazo[1,2-a]pyridin-5-amine.
Figure 1: Waste segregation decision tree.[4] Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute mandates a "Halogenated" classification.[2][3]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spill Debris)
Applicable for: Expired stocks, reaction byproducts, contaminated weighing boats, and spill cleanup materials.[3][4]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[4] Ensure the lid seals tightly.[2]
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: Write "6-Chloroimidazo[1,2-a]pyridin-5-amine" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Special Note: Write "Contains Halogens".
-
-
Transfer: Transfer solid material using a chemically resistant spatula or scoop. Avoid generating dust.[5][6][7][8] If dust is visible, work inside a fume hood.[3]
-
Secondary Containment: Place the HDPE jar inside a secondary bin or tray until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: HPLC waste, mother liquors, and reaction mixtures.[3][4]
-
Compatibility Check: Ensure the solution pH is between 5 and 9. If the solution is strongly acidic (e.g., from an HCl salt formation), neutralize it slowly with sodium bicarbonate before adding to the waste container to prevent gas generation.[3]
-
Segregation: Pour into the Halogenated Solvent Waste carboy.
-
Labeling: Update the carboy log sheet to include the approximate concentration of the amine.
Protocol C: Empty Containers[4][9]
-
Triple Rinse: Triple rinse the empty original container with a compatible solvent (e.g., acetone or methanol).
-
Rinsate Disposal: Dispose of the rinsate into the Halogenated Liquid Waste container (Protocol B).
-
Defacing: Deface the original label and mark "Empty".
-
Disposal: Dispose of the dry, rinsed container in standard lab trash (unless local regulations require glass recycling or treating as hazardous debris).
Spill Response Workflow
In the event of a spill, immediate containment prevents environmental contamination.[3]
Figure 2: Emergency spill response workflow. Note: For dry spills, avoid dry sweeping which generates toxic dust.
Regulatory Compliance & Transport
-
US EPA (RCRA): While 6-Chloroimidazo[1,2-a]pyridin-5-amine is not typically a P- or U-listed waste by specific CAS, it falls under Process Waste rules.[3][4] If the waste exhibits toxicity characteristics (D-codes), it must be managed accordingly.[3][4]
-
Best Practice: Manage as Class 6.1 (Toxic Substance) for transport purposes if pure.
-
Incineration: The disposal facility must use an incinerator equipped with flue gas scrubbing to capture HCl generated from the chlorine atom [1].
References
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generator Regulations: A User-Friendly Reference. Retrieved from [Link][4]
-
PubChem. (2025). Compound Summary: Imidazo[1,2-a]pyridin-5-amine.[3][4][6] Retrieved from [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. CAS 7205-43-8: 6-Chloro-1,3-dihydro-2H-imidazo[4,5-c]pyrid… [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 6-Chloroimidazo[1,2-a]pyridin-5-amine
This guide outlines the safety, logistical, and operational protocols for handling 6-Chloroimidazo[1,2-a]pyridin-5-amine .
Advisory Note on Chemical Identity: While the 8-amine isomer (CAS 676371-01-0) is a common catalog item, the 5-amine isomer specified is a sterically congested, less common building block. In drug discovery, positional isomers of fused heterocycles often exhibit drastically different biological potencies. Therefore, this guide applies a "High-Caution/Unknown Potency" safety standard (Control Band 3/4), treating the compound as a potential sensitizer and bioactive agent until specific toxicological data proves otherwise.
Part 1: Hazard Assessment & Risk Profile
Core Hazard Class: Halogenated Fused Heterocyclic Amine. Physical State: Solid (likely off-white to yellow powder).
| Hazard Category | GHS Classification (Class-Based)* | Operational Implication |
| Health (Acute) | Acute Tox. 4 (Oral/Inhale) | Harmful if swallowed or inhaled. Dust control is critical. |
| Health (Chronic) | Skin/Eye Irrit. 2/2A; STOT SE 3 | High risk of mucosal irritation. Potential allergen/sensitizer. |
| Reactivity | Stable but Reactive | Incompatible with strong oxidizers and acid chlorides. |
| Environmental | Aquatic Acute 1 | Do not release to drains. Collect all aqueous waste. |
*Class-based classifications derived from structural analogs (e.g., 6-chloroimidazo[1,2-a]pyridin-8-amine) in the absence of isomer-specific SDS.
Part 2: Personal Protective Equipment (PPE) Matrix
| PPE Component | Specification | Rationale (Causality) |
| Primary Gloves | Nitrile (4 mil) | Base layer protection against incidental splash. |
| Secondary Gloves | Nitrile (Extended Cuff, 5-8 mil) | Double-gloving is mandatory. Halogenated amines can permeate thin nitrile; the second layer allows for immediate removal upon contamination without exposing skin. |
| Respiratory | Fume Hood (Primary) | All handling must occur in a certified fume hood. |
| Respiratory (Backup) | N95 or P100 Respirator | Only required if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Body Protection | Tyvek® Lab Coat / Sleeve Covers | Prevents dust accumulation on fabric lab coats, which can transfer to common areas. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
Part 3: Operational Handling Protocols
Safe Weighing & Transfer Workflow
The following workflow minimizes static charge and aerosolization, the two primary vectors for exposure to fine organic powders.
Figure 1: Safe handling workflow for high-potency organic solids. Note the emphasis on solubilization prior to transport.
Step-by-Step Protocol
-
Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. Position a static eliminator near the balance if available.
-
Weighing:
-
Do not use weighing paper. The static generated by unfolding paper can launch light powders into the air.
-
Weigh directly into a tared glass vial or round-bottom flask.
-
Use a disposable anti-static spatula.
-
-
Solubilization: Immediately add the reaction solvent (e.g., Dichloromethane, DMSO) to the solid before moving it to the reaction setup. Handling a solution is significantly safer than handling a dry powder.
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with acetone/ethanol before removing it from the hood. Discard the Kimwipe as hazardous solid waste.
Part 4: Emergency Response & Disposal
Spill Cleanup (Solid Powder)
Do not sweep. Sweeping generates dust.
-
Evacuate the immediate area if the spill is outside the hood (>500 mg).
-
Don PPE: Double nitrile gloves, goggles, N95 respirator.
-
Cover: Gently cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Collect: Scoop up the damp material and towels into a wide-mouth hazardous waste jar.
-
Wash: Clean the surface with soap and water three times.
Waste Disposal Classification
6-Chloroimidazo[1,2-a]pyridin-5-amine contains both a halogen (Chlorine) and a pyridine ring.
-
Primary Stream: Halogenated Organic Waste .
-
Reasoning: Even if dissolved in non-halogenated solvents (like Methanol), the compound itself is halogenated. Many EHS protocols require the entire mixture to be tagged as "Halogenated" to prevent damage to incinerators.
-
-
Solid Waste: Contaminated gloves, spatulas, and mats must go into Hazardous Solid Waste (yellow bag/bin), not regular trash.
-
Aqueous Waste: If an aqueous workup is performed, the water layer must be tested for pH and collected as Aqueous Toxic Waste (do not pour down the drain due to aquatic toxicity).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 676371-01-0 (Isomer Analog). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[1] Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet for 6-Chloroimidazo[1,2-a]pyridine (Core Structure). Retrieved from .[2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
